Physicochemical Profiling and Synthetic Utility of (4-Bromothiazol-2-yl)methanamine Hydrochloride
Executive Summary (4-Bromothiazol-2-yl)methanamine hydrochloride (CAS: 1207175-70-9)[1] is a highly versatile, bifunctional building block extensively utilized in fragment-based drug discovery (FBDD) and medicinal chemis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(4-Bromothiazol-2-yl)methanamine hydrochloride (CAS: 1207175-70-9)[1] is a highly versatile, bifunctional building block extensively utilized in fragment-based drug discovery (FBDD) and medicinal chemistry. The architecture of this molecule is deliberately designed to offer three distinct pharmacological and synthetic advantages:
Thiazole Core : Acts as a metabolically stable , improving the pharmacokinetic profile of lead compounds by mimicking carbonyl interactions without the associated metabolic liabilities[2].
Bromine Substituent : Serves as a prime handle for palladium-catalyzed cross-coupling reactions and can participate in directional with target protein nucleophiles, driven by the electrophilic σ-hole on the halogen atom[3].
Methanamine Hydrochloride : Provides a highly nucleophilic primary amine for rapid functionalization, while the hydrochloride salt form ensures bench stability and optimal aqueous solubility ()[1].
Understanding the precise molecular weight and isotopic distribution is critical for accurate stoichiometric calculations and mass spectrometric validation. With a molecular weight of 229.53 g/mol [4], this compound is perfectly suited for FBDD, strictly adhering to the "Rule of 3" and allowing for high Ligand Efficiency (LE) in downstream optimizations.
Before deploying (4-Bromothiazol-2-yl)methanamine hydrochloride in multi-step synthesis, its integrity must be validated. The presence of both bromine and chlorine in the salt form creates a unique isotopic signature. However, under positive Electrospray Ionization (ESI+), the non-covalent HCl is lost, yielding the protonated free base [M-HCl+H]⁺. Bromine naturally exists as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Consequently, the mass spectrum will exhibit a characteristic doublet at m/z 192.94 and 194.94.
Protocol: LC-MS Isotopic Validation
Sample Preparation : Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol:Water (50:50 v/v) containing 0.1% Formic Acid.
Causality: Formic acid ensures complete protonation of the primary amine, maximizing the ESI+ signal and ensuring a sharp chromatographic peak.
Chromatographic Separation : Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a fast gradient (5% to 95% Acetonitrile over 3 minutes).
Causality: The highly polar nature of the protonated amine requires a low initial organic composition to ensure adequate retention and prevent ion suppression at the solvent front.
Mass Analysis : Scan from m/z 100 to 400 in ESI+ mode.
Self-Validation Check : Confirm the presence of the 1:1 doublet at m/z 192.94 and 194.94. The absence of the M+2 peak indicates a loss of the bromine atom (debromination), while the presence of an m/z 228 peak would incorrectly suggest the covalent attachment of chlorine.
Fig 1: Step-by-step LC-MS analytical workflow for validating the isotopic signature.
Section 3: Synthetic Workflows and Methodologies
The bifunctional nature of this compound allows for divergent synthetic pathways. The primary amine is highly reactive toward electrophiles, while the 4-bromo position is sterically accessible for oxidative addition by palladium catalysts.
To prevent unwanted side reactions, the primary amine is typically functionalized before the C-Br bond is activated.
Free Base Generation : Suspend 1.0 eq of (4-Bromothiazol-2-yl)methanamine hydrochloride (229.53 mg, 1.0 mmol) in 5.0 mL of anhydrous DMF. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).
Causality: DIPEA neutralizes the HCl salt, liberating the nucleophilic free amine. Three equivalents are used to ensure complete neutralization and to act as a proton scavenger during the subsequent coupling.
Activation of Carboxylic Acid : In a separate vial, dissolve 1.1 eq of the desired carboxylic acid and 1.2 eq of HATU in 2.0 mL of DMF. Stir for 10 minutes.
Causality: HATU rapidly forms an active O-Atab ester, which is highly reactive toward primary amines but resistant to hydrolysis.
Coupling : Transfer the activated acid to the amine solution. Stir at room temperature for 2 hours.
Self-Validation Check : Monitor by TLC or LC-MS. The disappearance of the m/z 192.94/194.94 doublet and the emergence of the product mass confirms successful N-acylation.
Once the amine is protected or functionalized, the 4-bromo position can be derivatized.
Reagent Assembly : Combine 1.0 eq of the N-acylated intermediate, 1.5 eq of the target boronic acid, and 3.0 eq of Potassium Carbonate (K₂CO₃) in a microwave vial.
Solvent and Degassing : Add a 4:1 mixture of 1,4-Dioxane and Water. Sparge with Nitrogen gas for 10 minutes.
Causality: Water is essential to dissolve the inorganic base and facilitate the transmetalation step. Degassing prevents the oxidative deactivation of the palladium catalyst.
Catalyst Addition : Add 0.05 eq of Pd(dppf)Cl₂. Seal the vial and heat to 90°C for 4 hours.
Causality: Pd(dppf)Cl₂ is a robust catalyst with a large bite angle, ideal for overcoming the steric and electronic hurdles of heteroaryl bromides.
Fig 2: Divergent synthetic utility of the building block via N-acylation and C-Br cross-coupling.
References
Rosen, T., et al. "Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists." Journal of Medicinal Chemistry, 1990, 33(10), 2715-2720. URL: [Link]
Cavallo, L., et al. "The Halogen Bond." Chemical Reviews, 2016, 116(4), 2478-2601. URL: [Link]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (4-Bromothiazol-2-yl)methanamine Hydrochloride
Introduction to the Scaffold In modern drug discovery, the strategic selection of bifunctional building blocks is critical for accelerating structure-activity relationship (SAR) campaigns. (4-Bromothiazol-2-yl)methanamin...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction to the Scaffold
In modern drug discovery, the strategic selection of bifunctional building blocks is critical for accelerating structure-activity relationship (SAR) campaigns. (4-Bromothiazol-2-yl)methanamine hydrochloride (CAS: 1207175-70-9) has emerged as a highly versatile synthon. Featuring an electron-deficient thiazole core, a cross-coupling-ready bromine atom, and a primary amine tethered via a methylene spacer, this molecule offers orthogonal reactivity that enables rapid diversification.
This guide provides an in-depth analysis of its physicochemical properties, the causality behind its formulation, and self-validating protocols for its integration into complex active pharmaceutical ingredients (APIs), particularly in the development of proteasome and lysyl oxidase (LOX) inhibitors.
Physicochemical Properties & Structural Causality
Understanding the physical properties of this building block is essential for optimizing reaction conditions, particularly regarding solubility and phase-transfer dynamics during synthesis.
Quantitative Data Summary
Property
Empirical / Computed Value
Chemical Name
(4-Bromothiazol-2-yl)methanamine hydrochloride
CAS Number
1207175-70-9 [3]
Molecular Formula
C₄H₆BrClN₂S
Molecular Weight
229.53 g/mol
Physical State
Solid (Off-white to pale yellow powder)
Predicted pKa (Amine)
~8.5 – 9.0 (Basic)
Solubility Profile
High in H₂O, DMSO, MeOH; Low in Hexane, Et₂O
Storage Conditions
2-8°C, desiccated, under inert atmosphere (Ar/N₂)
The Causality of the Hydrochloride Salt Formulation
A common question in synthetic planning is why this building block is exclusively sourced and stored as a hydrochloride salt rather than a free base.
The primary amine, separated from the electron-withdrawing thiazole ring by a methylene spacer, retains significant nucleophilicity. If left as a free base, the molecule is highly susceptible to two degradation pathways:
Oxidative Deamination: Exposure to atmospheric oxygen can lead to the formation of imines or aldehydes over time.
Carbamate Formation: The free nucleophilic amine readily reacts with atmospheric carbon dioxide to form insoluble carbamate salts.
By formulating the compound as a hydrochloride salt (
R−NH3+Cl−
), the lone pair on the nitrogen is protonated. This locks the amine in a non-nucleophilic state, drastically extending the reagent's thermal stability and shelf-life while enhancing its solubility in polar protic solvents [3].
Pharmacophore Mapping & Drug Design Logic
The utility of (4-Bromothiazol-2-yl)methanamine lies in its ability to act as a rigid vector for pharmacophore mapping. The thiazole ring provides a stable hydrogen-bond acceptor (via the nitrogen) and participates in
π−π
stacking interactions within enzyme active sites.
Fig 1: Pharmacophore mapping and functional divergence of the bromo-thiazole scaffold.
To ensure scientific integrity, every synthetic step utilizing this compound must be designed as a self-validating system . This means incorporating in-process analytical checks that confirm intermediate states before proceeding, preventing the carryover of unreacted starting materials.
Protocol 1: Amide Bond Formation (HATU/DIPEA Activation)
This protocol is utilized to attach the methanamine group to a carboxylic acid scaffold, a frequent step in synthesizing proteasome inhibitors [1].
Causality of Reagent Choice: HATU is selected over traditional coupling agents (like EDC/HOBt) because it generates an active HOAt ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, stabilizing the transition state via hydrogen bonding and rapidly accelerating the aminolysis step. DIPEA is required in a stoichiometric excess to liberate the free base from the hydrochloride salt in situ.
Step-by-Step Methodology:
Acid Activation: Dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (2.0 equiv) and stir at 0°C for 15 minutes to ensure complete formation of the active HOAt ester.
Salt Neutralization: In a separate vial, suspend (4-Bromothiazol-2-yl)methanamine hydrochloride (1.1 equiv) in DMF and add DIPEA (1.1 equiv) at 0°C to generate the free amine.
Coupling: Slowly transfer the free amine solution into the activated acid mixture. Allow the reaction to warm to room temperature and stir for 2 hours.
Self-Validation Check: Spot the reaction mixture on a TLC plate alongside the starting amine. Stain with Ninhydrin and heat. Validation: The disappearance of the distinct purple/pink spot (primary amine) confirms >95% conversion. Cross-verify via LC-MS for the expected
[M+H]+
mass peak.
Workup: Quench with saturated aqueous
NaHCO3
. Extract with Ethyl Acetate (
3×
). Wash the combined organic layers with 5% aqueous
LiCl
(to remove residual DMF) and brine.
Isolation: Dry over anhydrous
Na2SO4
, concentrate, and purify via flash chromatography.
Fig 2: Self-validating synthetic workflow for amide coupling using HATU/DIPEA activation.
The C4-bromo position is highly primed for transition-metal catalysis. In the development of LOX inhibitors, this position is substituted with thiols[2].
Step-by-Step Methodology:
Preparation: Charge a Schlenk flask with the bromo-thiazole intermediate (1.0 equiv), the desired aryl thiol (1.2 equiv),
Pd2(dba)3
(0.05 equiv), Xantphos (0.1 equiv), and
Cs2CO3
(2.0 equiv).
Inert Atmosphere: Evacuate and backfill the flask with Argon (
3×
). Causality: Oxygen must be strictly excluded to prevent the oxidative dimerization of the thiol to a disulfide, which would stall the catalytic cycle.
Reaction: Add degassed 1,4-dioxane and heat to 90°C for 12 hours.
Self-Validation Check: Analyze via LC-MS. Validation: Look for the isotopic disappearance of the bromine doublet (approx. 1:1 ratio of M / M+2 peaks) in the starting material, replaced by the exact mass of the thioether product.
Purification: Filter through a pad of Celite to remove palladium black, concentrate, and purify.
Case Studies in Advanced Therapeutics
A. Malaria Proteasome Inhibitors
In an effort to optimize species-selective reversible proteasome inhibitors against Plasmodium falciparum, researchers utilized (4-Bromothiazol-2-yl)methanamine to synthesize a library of carboxypiperidine analogs [1]. The methanamine moiety was coupled to an optimized piperidine core, while the bromo-thiazole served as a critical vector for fine-tuning the LogD (distribution coefficient). This structural adjustment directly impacted the intrinsic clearance of the drug, leading to nanomolar potency against blood-stage parasites with high selectivity over the human proteasome counterpart [1].
B. LOX/LOXL2 Inhibitors in Oncology
The Lysyl oxidase (LOX) family plays a vital role in extracellular matrix (ECM) stabilization and has been heavily implicated in tumor progression and metastasis. In a 2019 SAR campaign, the 2,5-substituted thiophene core of a known LOX inhibitor was systematically replaced. Researchers discovered that substituting the core with a 2-aminomethylene-5-sulfonyl thiazole (derived from the 4-bromothiazol-2-yl precursor) retained and even improved anti-LOXL2 activity [2]. The thiazole core facilitated an irreversible binding mode, leading to submicromolar
IC50
values and significant efficacy in delaying tumor growth in breast cancer models[2].
References
Title: Optimization of species-selective reversible proteasome inhibitors for the treatment of malaria
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: 2-Aminomethylene-5-sulfonylthiazole Inhibitors of Lysyl Oxidase (LOX) and LOXL2 Show Significant Efficacy in Delaying Tumor Growth
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Foundational
(4-Bromothiazol-2-yl)methanamine hydrochloride solubility data
An In-depth Technical Guide to the Solubility Assessment of (4-Bromothiazol-2-yl)methanamine hydrochloride Authored by: Senior Application Scientist Abstract Introduction to (4-Bromothiazol-2-yl)methanamine hydrochloride...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Solubility Assessment of (4-Bromothiazol-2-yl)methanamine hydrochloride
Authored by: Senior Application Scientist
Abstract
Introduction to (4-Bromothiazol-2-yl)methanamine hydrochloride and the Significance of Solubility
(4-Bromothiazol-2-yl)methanamine hydrochloride is a substituted thiazole derivative. The thiazole ring is a common scaffold in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic applications. The hydrochloride salt form of this amine-containing compound is likely utilized to improve its physicochemical properties, including solubility and stability.
Solubility is a critical physicochemical parameter in drug discovery and development.[1] Poor aqueous solubility can lead to low bioavailability, hinder the development of suitable formulations, and result in variable and unpredictable in vivo performance.[1][2][3] Therefore, a thorough understanding and accurate measurement of a compound's solubility are essential from the early stages of research.[1][4]
This guide will focus on two key types of solubility measurements:
Kinetic Solubility: This measurement reflects the solubility of a compound under non-equilibrium conditions and is often used in high-throughput screening during early drug discovery.[1][2][5] It typically involves dissolving the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), and then diluting it into an aqueous buffer.[2][5][6]
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent at a specific temperature and pressure.[1][3][7] It is a critical parameter for lead optimization and formulation development.[1][3]
Physicochemical Properties of (4-Bromothiazol-2-yl)methanamine hydrochloride
While extensive data is not publicly available, the following information can be gathered from chemical supplier databases:
The presence of a bromine atom, a thiazole ring, and an aminomethyl group suggests that the molecule has both lipophilic and hydrophilic regions, which will influence its solubility in different media. The hydrochloride salt form is expected to enhance aqueous solubility compared to the free base.
Experimental Protocols for Solubility Determination
The choice of method for solubility determination depends on the stage of drug development and the required throughput and accuracy.[4]
This method is a rapid, medium-throughput approach to estimate the solubility of a compound by measuring the turbidity that results from its precipitation out of a solution.[10]
Principle: A concentrated stock solution of the test compound in DMSO is serially diluted and then added to an aqueous buffer. The concentration at which the compound precipitates and forms a turbid suspension is determined by measuring light absorbance or scattering.[10]
Step-by-Step Protocol:
Preparation of Stock Solution: Prepare a 10 mM stock solution of (4-Bromothiazol-2-yl)methanamine hydrochloride in 100% DMSO.
Serial Dilutions: In a 96-well plate, perform a 3-fold serial dilution of the stock solution in DMSO to create a range of concentrations.[10]
Addition to Aqueous Buffer: Dilute each DMSO concentration 1-in-50 into an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) in a new 96-well plate.[10] This results in a final DMSO concentration of 2%.
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) to allow for precipitation.[6][10]
Turbidity Measurement: Measure the absorbance of each well at a wavelength of 620 nm using a microplate reader.[10]
Data Analysis: The kinetic solubility is determined as the highest concentration at which the absorbance is not significantly above the background (DMSO-only controls).[10]
Causality Behind Experimental Choices:
DMSO as a Solvent: DMSO is a strong organic solvent capable of dissolving a wide range of compounds, making it suitable for creating concentrated stock solutions.[2][5][6]
Controlled DMSO Concentration: The final concentration of DMSO is kept low (typically ≤2%) to minimize its co-solvent effects on the aqueous solubility measurement.
Incubation Time: A defined incubation period allows for the kinetics of precipitation to occur, though it may not be sufficient to reach thermodynamic equilibrium.[6][10]
The shake-flask method is the gold standard for determining thermodynamic solubility.[7] It involves equilibrating an excess of the solid compound with a solvent over a prolonged period.
Principle: An excess amount of the solid compound is added to a specific volume of the desired aqueous buffer. The mixture is agitated until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified.[7]
Step-by-Step Protocol:
Sample Preparation: Add an excess amount of solid (4-Bromothiazol-2-yl)methanamine hydrochloride to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.[11]
Addition of Solvent: Add a known volume of the desired aqueous buffer (e.g., PBS at various pH values, or simulated intestinal fluids like FaSSIF and FeSSIF).[7][12]
Equilibration: Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[2][7]
Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[5][7]
Quantification: Analyze the concentration of the compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][12] A calibration curve prepared with known concentrations of the compound is used for quantification.
pH Measurement: Measure the pH of the final saturated solution to ensure it has not shifted significantly during the experiment.[11]
Causality Behind Experimental Choices:
Excess Solid: The presence of excess solid ensures that the solution remains saturated and in equilibrium with the solid phase.[11]
Prolonged Incubation: A long incubation time is necessary to allow the system to reach thermodynamic equilibrium, which may involve the conversion of metastable solid forms to the most stable form.[2][7]
Filtration: Filtration is a critical step to remove any undissolved particles before analysis to avoid overestimation of the solubility.[5][7]
HPLC/LC-MS Analysis: These analytical techniques provide the necessary sensitivity and selectivity to accurately quantify the dissolved compound in the filtrate.[3][12]
Visualization of Experimental Workflows
Kinetic Solubility Workflow
Caption: Workflow for kinetic solubility determination.
Thermodynamic Solubility Workflow
Caption: Workflow for thermodynamic solubility determination.
Factors Influencing Solubility
Several factors can significantly impact the measured solubility of (4-Bromothiazol-2-yl)methanamine hydrochloride:
pH: As a hydrochloride salt of an amine, the compound's ionization state, and therefore its solubility, will be highly dependent on the pH of the aqueous medium.[11] A full pH-solubility profile is recommended.
Temperature: Solubility is generally temperature-dependent. Experiments should be conducted at physiologically relevant temperatures (e.g., 37°C) or standard laboratory conditions (e.g., 25°C), and the temperature should be carefully controlled and reported.
Solid-State Properties: The crystalline form (polymorphism) of the solid material can have a profound effect on its thermodynamic solubility. The most stable polymorph will have the lowest solubility.
Buffer Composition: The components of the buffer can interact with the test compound, potentially forming salts or complexes that can alter its solubility.[11]
Data Interpretation and Reporting
When reporting solubility data, it is crucial to include the following information for context and reproducibility:
The type of solubility measured (kinetic or thermodynamic).
The detailed experimental conditions: temperature, pH, buffer composition, and incubation time.
The analytical method used for quantification.
The solid form of the compound used, if known.
Safety Precautions
(4-Bromothiazol-2-yl)methanamine hydrochloride should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for the hydrochloride salt was not found, related compounds are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye irritation.[13] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated area.[14] Refer to the supplier's SDS for detailed safety information.
Conclusion
This guide provides a comprehensive overview of the principles and methodologies required to determine the aqueous solubility of (4-Bromothiazol-2-yl)methanamine hydrochloride. By following the detailed protocols for both kinetic and thermodynamic solubility, researchers can generate high-quality, reliable data that is essential for advancing drug discovery and development projects. The choice of method will depend on the specific research question and the stage of development, with kinetic assays being valuable for early screening and thermodynamic assays providing definitive data for lead optimization and formulation.
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SAFETY DATA SHEET. (2010, July 9). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTvF5zucCAKvrbAQOztvEubphvp3A2jUBFA4JR8rSKAiIyol8rGvzIE6nsjWbmc_U1IE6wfQcsOJL11TqdOE2m_Y6Rdu9HL5sNy2Tql1LovMlrfLg7OIG9MwS2kAd7-1-5j6XrTU_uhY-22BIQ_e1uMHs0QVS3TAYWLRLxFXtw0mEnxsWU8a1jZNfsas6cjtJEcap6SgJ106P0i4DrZNqOu6cru6Z6lBICm82r8QQMp6DOSuM_vPvKtiHE3uMjxtEhkVKlsAyjmFfocjI0]
AiFChem, an Xtalpi Company. (4-Bromothiazol-2-yl)methanamine hydrochloride 95%. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFU5kT5OAcGl3fhDZmgNad_MNzgs_JaP7IU6zxADEpCdeqGeCzgiR-F2b1fXwpaLtSxq0rwT0AVEj9m1MAaWas7HvrhJS_kUw9v6jnyGI095EXXNNqBPG0REoSaKsNgN2xn1MxgJ4ITVr54mYNZ1eXBYhcMv7_UKR_RNX_cida2mthNIM=]
Strategic Sourcing and Synthetic Applications of (4-Bromothiazol-2-yl)methanamine Hydrochloride in Drug Discovery
Executive Summary (4-Bromothiazol-2-yl)methanamine hydrochloride is a highly versatile, dual-functional building block widely utilized in modern medicinal chemistry. Featuring a heteroaromatic thiazole core, a primary am...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(4-Bromothiazol-2-yl)methanamine hydrochloride is a highly versatile, dual-functional building block widely utilized in modern medicinal chemistry. Featuring a heteroaromatic thiazole core, a primary amine, and a C4-bromide, this compound serves as a critical intermediate for synthesizing complex pharmacophores. Its applications span oncology—such as the development of Lysyl Oxidase-Like 2 (LOXL2) and Protein Arginine Methyltransferase 5 (PRMT5) inhibitors—and infectious diseases, notably in the design of species-selective Plasmodium proteasome inhibitors. This technical guide provides an in-depth analysis of its physicochemical properties, commercial availability, and validated synthetic workflows.
Quantitative data regarding the compound's properties and supply chain metrics are summarized below to assist in procurement, handling, and experimental design,[1].
Property / Metric
Specification
Chemical Name
(4-Bromothiazol-2-yl)methanamine hydrochloride
CAS Number (HCl Salt)
1207175-70-9
CAS Number (Free Base)
697299-86-8
Molecular Formula
C₄H₆BrClN₂S
Molecular Weight
229.53 g/mol
Typical Purity
≥ 95.0% (NMR/HPLC)
Storage Conditions
2-8°C, protect from light and moisture
Key Global Suppliers
Sigma-Aldrich, Accela ChemBio, AiFChem
Note: The hydrochloride salt is overwhelmingly preferred over the free base due to enhanced bench stability, improved solubility in polar aprotic solvents during neutralization, and reduced susceptibility to oxidative degradation.
Mechanistic Utility in Drug Discovery
The architectural design of (4-Bromothiazol-2-yl)methanamine offers three distinct mechanistic advantages for drug developers:
The Thiazole Core: Acts as an excellent bioisostere for phenyl or pyridine rings. It improves aqueous solubility and metabolic stability (lowering LogD₇.₄) while providing critical hydrogen bond acceptor interactions (via the nitrogen atom) within enzyme active sites[2].
The Methanamine Moiety: The primary amine is highly nucleophilic once free-based, making it an ideal anchor for amide coupling, urea formation, or reductive amination. This vector is crucial for targeting the active sites of enzymes like [3].
The C4-Bromide: The aryl bromide is primed for late-stage diversification via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This enables the construction of extended biaryl systems, which have been pivotal in optimizing species-selective reversible proteasome inhibitors for [2].
Experimental Protocols & Workflows
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems. Causality is embedded in the reagent selection to explain why specific chemical choices are made.
Protocol A: N-Derivatization (Amide Coupling for Inhibitor Intermediates)
This protocol details the attachment of a carboxylic acid to the methanamine group, a standard step in synthesizing and PRMT5 inhibitors[3],[4].
Causality & Design: N,N-Diisopropylethylamine (DIPEA) is used in excess (3.0 eq) to neutralize the hydrochloride salt of the starting material, rendering the amine nucleophilic. HATU is selected over traditional EDC/HOBt coupling reagents because it prevents epimerization and drives high-yielding conversions specifically with sterically hindered or heteroaryl amines.
Step-by-Step Methodology:
Preparation: In a flame-dried round-bottom flask under an N₂ atmosphere, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active O7-azabenzotriazole ester.
Coupling: Add (4-Bromothiazol-2-yl)methanamine hydrochloride (1.1 eq) in one portion.
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor completion via LC-MS (validating the disappearance of the free base amine peak at m/z 193).
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine.
Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).
Following N-protection (e.g., as a Boc-carbamate or amide), the C4-bromide is functionalized to extend the pharmacophore[2].
Causality & Design: Pd(dppf)Cl₂ is utilized as the catalyst because its bidentate dppf ligand creates a sterically demanding environment that resists catalyst poisoning by the coordinating nitrogen and sulfur atoms of the thiazole ring. A biphasic Dioxane/Water system is essential to dissolve the K₂CO₃ base and activate the boronic acid via transmetalation.
Step-by-Step Methodology:
Setup: Charge a microwave vial with the N-derivatized 4-bromothiazole intermediate (1.0 eq), the corresponding aryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq).
Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M). Add Pd(dppf)Cl₂ (0.05 eq).
Degassing: Seal the vial and sparge with N₂ for 5 minutes to prevent oxidative homocoupling of the boronic acid.
Heating: Heat the reaction mixture at 90°C for 12 hours (or 110°C for 30 mins in a microwave reactor).
Validation: Analyze via LC-MS. The cross-coupled product should exhibit a distinct UV absorbance shift and the correct[M+H]⁺ mass, confirming the replacement of the heavy bromine isotope pattern.
Isolation: Filter through a pad of Celite, concentrate the filtrate, and purify via reverse-phase HPLC.
Visualizations
Synthetic workflow illustrating the divergent functionalization of the thiazole building block.
Mechanism of action for thiazole-based LOXL2 inhibitors preventing tumor ECM stiffening.
References
Smithen, D. A., et al. "2-Aminomethylene-5-sulfonylthiazole Inhibitors of Lysyl Oxidase (LOX) and LOXL2 Show Significant Efficacy in Delaying Tumor Growth". Journal of Medicinal Chemistry (2020).
URL:[Link]
Gahalawat, S., et al. "Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria". Journal of Medicinal Chemistry (2025).
URL:[Link]
Google Patents. "WO2024220917A1 - Prmt5 inhibitors and uses thereof". World Intellectual Property Organization.
Accela ChemBio. "52313-35-6,6-Chloroquinoline-2-carbonitrile-AccelaChem (Listing SY241551)". Accela ChemBio Inc.
URL: [Link]
The Strategic Role of the Thiazole Pharmacophore in Drug Discovery: Mechanisms, Synthesis, and Pharmacokinetics
Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently leverage the thiazole moiety—a five-membered heterocyclic ring containing sulfur and nitrogen. The unique...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently leverage the thiazole moiety—a five-membered heterocyclic ring containing sulfur and nitrogen. The unique electron-rich nature of thiazole makes it an exceptional bioisostere for pyridine and oxazole, offering superior metabolic stability and versatile hydrogen-bonding capabilities. This technical whitepaper dissects the structural causality, synthetic methodologies, and pharmacokinetic profiling of thiazole-based biologically active compounds.
Structural Causality: Why Thiazole?
The thiazole ring is not merely a structural spacer; it actively participates in target engagement. The nitrogen atom serves as a robust hydrogen-bond acceptor, while the sulfur atom contributes to lipophilicity and pi-sulfur interactions within hydrophobic protein pockets.
Case Study: Dasatinib and Kinase Inhibition
Dasatinib (BMS-354825) is a potent pan-Src and BCR-ABL tyrosine kinase inhibitor utilized in the treatment of chronic myeloid leukemia (CML)[1]. The 2-aminothiazole core of Dasatinib is critical for anchoring the molecule within the ATP-binding pocket of the kinase. The thiazole nitrogen hydrogen-bonds with the hinge region (specifically the backbone NH of Met318 in ABL), while the amino group acts as a secondary hydrogen-bond donor[1]. This precise geometric arrangement leads to profound inhibition of TCR-mediated signal transduction and cellular proliferation at nanomolar concentrations[2].
Caption: Logic flow of Dasatinib's thiazole-mediated ABL kinase inhibition pathway.
Pharmacokinetics and ADMET Profiling
While thiazoles enhance target affinity, they also profoundly impact Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). A major challenge in rational drug design is balancing target affinity with oral bioavailability.
In a pivotal study developing a thiazole benzenesulfonamide
β3
-adrenergic receptor agonist, researchers observed that the initial compound (Compound 1) exhibited high systemic clearance and a dismal oral bioavailability of 4% in monkeys due to poor absorption and high hepatic first-pass metabolism[3]. By modifying the structure to reduce hydrogen-bond donors (creating the morpholine derivative, Compound 3), the oral bioavailability was significantly improved to 56%[3].
Table 1: Quantitative Pharmacokinetic Comparison of Thiazole Derivatives
Compound / Derivative
Target Application
Oral Bioavailability (%)
Systemic Clearance (mL/min/kg)
Key Structural Modification
Compound 1 (3-pyridyl)
β3
-Adrenergic Agonist
4% (Monkey)
~10 (Monkey)
Baseline thiazole sulfonamide
Compound 3 (morpholine)
β3
-Adrenergic Agonist
56% (Monkey)
N/A
Reduced H-bond donors
Dasatinib
ABL/SRC Kinase
~14-34% (Human)
High
2-aminothiazole optimization
Synthetic Methodology: The Hantzsch Thiazole Synthesis
To generate structurally diverse libraries of these compounds, we rely heavily on the Hantzsch thiazole synthesis. This classical method reacts an
α
-haloketone with a thioamide or thiourea[4]. The causality behind selecting this specific protocol lies in its high atom economy, regioselectivity, and the robust thermodynamic driving force of aromatization[5].
Caption: Step-by-step mechanistic workflow of the Hantzsch thiazole synthesis.
Self-Validating Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
Rationale: This protocol ensures complete conversion by utilizing a stoichiometric excess of the nucleophile, while the workup leverages the pH-dependent solubility of the thiazole core to act as a self-purifying system.
Reagent Combination: In a 20 mL scintillation vial, combine 5.0 mmol of 2-bromoacetophenone and 7.5 mmol of thiourea[4]. Causality: A 1.5x excess of thiourea drives the
SN2
reaction to completion, preventing unreacted haloketone from contaminating the final product.
Solvent Addition & Heating: Add 5 mL of methanol and a magnetic stir bar. Heat the mixture on a hot plate at 100°C for 30 minutes[4]. Causality: Methanol provides optimal solubility for the polar thiourea and refluxes at a temperature that supplies sufficient activation energy without causing thermal degradation.
Cooling & Neutralization: Remove from heat and cool to room temperature. Pour the contents into a 100 mL beaker containing 20 mL of 5%
Na2CO3
solution and swirl[5]. Causality: The reaction generates hydrobromic acid (HBr), leaving the product as a water-soluble thiazolium hydrobromide salt. The mild base neutralizes the salt, precipitating the highly hydrophobic free-base thiazole.
Isolation: Filter the mixture through a Buchner funnel. Wash the filter cake with distilled water to remove residual salts, and allow the solid to air dry on a tared watchglass[4].
Validation: Perform Thin-Layer Chromatography (TLC) using a 50% ethyl acetate / 50% hexane mobile phase[4]. Causality: A single distinct spot confirms the absence of the starting haloketone, validating the cyclization's success prior to downstream biological testing.
Once the thiazole derivative (e.g., a Dasatinib analog) is synthesized, its biological efficacy must be validated through a robust, self-validating biochemical assay.
Preparation: Prepare a 10 mM stock solution of the synthesized thiazole compound in 100% DMSO. Perform serial dilutions to achieve final assay concentrations ranging from 1 nM to 10
μ
M.
Incubation: Incubate the compound with 10 ng of purified recombinant ABL kinase and 1
μ
M of an ATP-competitive fluorescent peptide substrate in kinase buffer (50 mM HEPES, 10 mM
MgCl2
, 1 mM EGTA, 0.01% Brij-35, pH 7.5) for 60 minutes at room temperature. Causality: The pre-incubation allows the thiazole moiety to establish equilibrium hydrogen bonding with the kinase hinge region before the competitive introduction of ATP.
Reaction Initiation & Termination: Add 10
μ
M ATP to initiate the reaction. After 30 minutes, terminate the reaction by adding a development reagent containing a protease that specifically cleaves the non-phosphorylated peptide.
Validation & Readout: Measure the fluorescence polarization. Calculate the
IC50
using a four-parameter logistic non-linear regression model. Causality: Including a known inhibitor (e.g., commercial Dasatinib) as a positive control validates the assay's dynamic range and sensitivity.
Conclusion
The thiazole moiety is a privileged scaffold in medicinal chemistry. By understanding the causality between its electronic structure and target binding, and by mastering the Hantzsch synthesis and subsequent pharmacokinetic optimization, drug development professionals can systematically design highly potent and bioavailable therapeutics.
Synthesis of (4-Bromothiazol-2-yl)methanamine Hydrochloride: A Detailed Protocol for Researchers
Introduction (4-Bromothiazol-2-yl)methanamine and its hydrochloride salt are pivotal building blocks in medicinal chemistry and drug discovery. The 2-aminomethylthiazole scaffold is a recurring motif in a multitude of bi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
(4-Bromothiazol-2-yl)methanamine and its hydrochloride salt are pivotal building blocks in medicinal chemistry and drug discovery. The 2-aminomethylthiazole scaffold is a recurring motif in a multitude of biologically active compounds, valued for its ability to engage in diverse molecular interactions. This document provides a comprehensive, two-step synthetic protocol for (4-Bromothiazol-2-yl)methanamine hydrochloride, commencing from the commercially available 4-bromothiazole-2-carbonitrile. The described methodology emphasizes operational simplicity, high yields, and robust purification procedures, ensuring the generation of high-purity material suitable for downstream applications.
The synthesis involves an initial reduction of the nitrile functionality, followed by the introduction of a tert-butoxycarbonyl (Boc) protecting group to facilitate handling and purification. The final step comprises a straightforward deprotection under acidic conditions to yield the desired hydrochloride salt. This protocol is designed for researchers and scientists in the field of organic synthesis and drug development, providing not only a step-by-step guide but also the underlying chemical principles and expert insights for successful execution.
Reaction Scheme
Caption: Overall synthetic route.
Part 1: Synthesis of tert-Butyl (4-bromothiazol-2-yl)methylcarbamate
This initial stage focuses on the reduction of the nitrile group of 4-bromothiazole-2-carbonitrile to a primary amine, which is then immediately protected with a Boc group. This in-situ protection strategy is employed to circumvent issues with the volatility and potential instability of the free amine, thereby simplifying purification and handling.
Materials and Reagents
Reagent/Material
Grade
Supplier
CAS Number
4-Bromothiazole-2-carbonitrile
≥98%
Commercially Available
1017781-52-0
Lithium aluminum hydride (LiAlH4)
1.0 M solution in THF
Acros Organics
16853-85-3
Tetrahydrofuran (THF)
Anhydrous, ≥99.9%
Sigma-Aldrich
109-99-9
Di-tert-butyl dicarbonate (Boc2O)
≥98%
Sigma-Aldrich
24424-99-5
Triethylamine (Et3N)
≥99.5%
Sigma-Aldrich
121-44-8
Dichloromethane (CH2Cl2)
Anhydrous, ≥99.8%
Sigma-Aldrich
75-09-2
Saturated aq. Sodium Bicarbonate (NaHCO3)
Reagent Grade
Fisher Scientific
144-55-8
Saturated aq. Sodium Chloride (Brine)
Reagent Grade
Fisher Scientific
7647-14-5
Anhydrous Magnesium Sulfate (MgSO4)
Reagent Grade
Fisher Scientific
7487-88-9
Ethyl Acetate
ACS Grade
Fisher Scientific
141-78-6
Hexanes
ACS Grade
Fisher Scientific
110-54-3
Step-by-Step Protocol
1.1 Reduction of 4-Bromothiazole-2-carbonitrile
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-bromothiazole-2-carbonitrile (1.0 eq). Dissolve the starting material in anhydrous tetrahydrofuran (THF, 10 mL per gram of nitrile).
Cooling: Cool the solution to 0 °C using an ice-water bath.
Addition of Reducing Agent: Slowly add a 1.0 M solution of lithium aluminum hydride (LiAlH₄) in THF (1.5 eq) dropwise to the stirred solution. Caution: The addition of LiAlH₄ is exothermic and generates hydrogen gas. Ensure adequate ventilation and slow addition to control the reaction temperature.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Quenching: Carefully quench the reaction at 0 °C by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used. This "Fieser workup" method is crucial for precipitating the aluminum salts in a granular form, which simplifies their removal by filtration.
Filtration and Extraction: Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. The resulting filtrate contains the crude (4-bromothiazol-2-yl)methanamine.
1.2 Boc Protection
Solvent Exchange: Concentrate the filtrate containing the crude amine under reduced pressure. It is not necessary to isolate the pure amine.
Reaction Setup: Dissolve the crude amine in anhydrous dichloromethane (CH₂Cl₂). Add triethylamine (Et₃N, 1.5 eq) to the solution.
Addition of Boc Anhydride: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in CH₂Cl₂ dropwise at room temperature.
Reaction Progression: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
Workup: Wash the reaction mixture sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford tert-butyl (4-bromothiazol-2-yl)methylcarbamate as a solid.
Part 2: Synthesis of (4-Bromothiazol-2-yl)methanamine Hydrochloride
The final step involves the deprotection of the Boc group under acidic conditions to yield the target compound as its hydrochloride salt. This method is highly efficient and typically provides a clean product that can be isolated by simple filtration.[1][2][3][4]
Materials and Reagents
Reagent/Material
Grade
Supplier
CAS Number
tert-Butyl (4-bromothiazol-2-yl)methylcarbamate
As synthesized in Part 1
-
N/A
4M HCl in 1,4-Dioxane
Reagent Grade
Sigma-Aldrich
7647-01-0
1,4-Dioxane
Anhydrous, ≥99.8%
Sigma-Aldrich
123-91-1
Diethyl Ether
Anhydrous, ≥99.7%
Sigma-Aldrich
60-29-7
Step-by-Step Protocol
Reaction Setup: Dissolve tert-butyl (4-bromothiazol-2-yl)methylcarbamate (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
Addition of Acid: To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.[1] The product will often precipitate out of the solution as a white solid.
Reaction Progression: Stir the mixture at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC or LC-MS.[2]
Isolation: Upon completion, dilute the reaction mixture with anhydrous diethyl ether to further precipitate the product.
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
Drying: Dry the resulting white to off-white solid under vacuum to yield pure (4-Bromothiazol-2-yl)methanamine hydrochloride.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
¹H NMR: The proton NMR spectrum should be consistent with the structure of (4-bromothiazol-2-yl)methanamine hydrochloride.[5]
Mass Spectrometry: The mass spectrum should show the expected molecular ion peak for the free amine.
Workflow Visualization
Caption: Step-by-step experimental workflow.
Safety and Handling
Lithium aluminum hydride (LiAlH₄): Reacts violently with water. Handle under an inert atmosphere in a fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
4M HCl in Dioxane: Corrosive and toxic. Handle in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.
Anhydrous Solvents: Handle under an inert atmosphere to prevent moisture contamination.
General Precautions: Standard laboratory safety practices should be followed at all times.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of (4-Bromothiazol-2-yl)methanamine hydrochloride. The two-step procedure, involving a robust reduction-protection sequence followed by a clean deprotection, is well-suited for producing high-quality material for research and development purposes. By adhering to the outlined procedures and safety precautions, researchers can confidently synthesize this valuable chemical intermediate.
References
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
ResearchGate. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Retrieved from [Link]
Al-Masoudi, N. A., et al. (2021). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. International Journal of Drug Delivery Technology, 11(3), 841-848.
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
ResearchGate. (2024). Synthesis of 2-Boc-amino, 4-bromothiazole by halogen rearrangement. Retrieved from [Link]
ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]
American Elements. (n.d.). 4-Bromothiazole-2-carbonitrile. Retrieved from [Link]
Sciforum. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Retrieved from [Link]
PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]
BMC Chemistry. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
J&K Scientific LLC. (n.d.). 4-Bromothiazole-2-carbonitrile. Retrieved from [Link]
Chemsrc. (n.d.). (4-Bromothiazol-2-yl)Methanamine. Retrieved from [Link]
International Journal of Chemistry Research. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. Retrieved from [Link]
(4-Bromothiazol-2-yl)methanamine hydrochloride as a building block in drug discovery
Introduction and Strategic Rationale Thiazole rings are ubiquitous in medicinal chemistry, serving as privileged scaffolds in a wide array of FDA-approved therapeutics, including kinase inhibitors (e.g., dasatinib), non-...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Strategic Rationale
Thiazole rings are ubiquitous in medicinal chemistry, serving as privileged scaffolds in a wide array of FDA-approved therapeutics, including kinase inhibitors (e.g., dasatinib), non-steroidal anti-inflammatory drugs (e.g., meloxicam), and antivirals (e.g., ritonavir)[1]. In fragment-based drug discovery (FBDD) and lead optimization, thiazoles frequently act as bioisosteres for oxazoles, pyridines, and pyrimidines. They offer improved aqueous solubility and favorable hydrogen-bonding profiles, primarily via the nitrogen atom which acts as a robust hydrogen-bond acceptor[2][3].
(4-Bromothiazol-2-yl)methanamine hydrochloride (CAS: 1207175-70-9)[4] is a highly versatile, bifunctional building block engineered for divergent synthetic workflows. It provides two orthogonal handles for structural elaboration:
C2-Methanamine (Primary Amine): Facilitates rapid N-functionalization (amide coupling, reductive amination, sulfonylation). The hydrochloride salt formulation ensures long-term bench stability by preventing premature amine oxidation and undesired dimerization.
C4-Bromide: Serves as a prime electrophilic partner for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).
Physicochemical Profile
To ensure proper handling and stoichiometric calculations, the foundational properties of this building block are summarized below.
Property
Specification
Chemical Name
(4-Bromothiazol-2-yl)methanamine hydrochloride
CAS Number
1207175-70-9
Molecular Formula
C4H6BrClN2S
Molecular Weight
229.53 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, and Methanol
Storage Conditions
2–8 °C, protect from light and moisture
Workflow Strategy: Divergent Synthesis
The bifunctional nature of (4-Bromothiazol-2-yl)methanamine hydrochloride allows for bidirectional synthesis. However, the sequence of functionalization is critical for reaction efficiency.
Mechanistic Insight: It is highly recommended to perform the N-functionalization (amide coupling) first . Free primary amines can strongly coordinate to palladium catalysts, potentially poisoning the catalyst and stalling cross-coupling cycles. By converting the primary amine to an amide (or protecting it with a Boc group), the lone pair is sterically hindered and electronically delocalized, ensuring robust turnover in subsequent C4 cross-coupling steps.
Divergent synthetic workflows for (4-Bromothiazol-2-yl)methanamine HCl.
Validated Experimental Protocols
Protocol A: N-Functionalization via Amide Coupling
Objective: Form an amide bond at the C2-methanamine position while preserving the C4-bromide for downstream coupling.
Causality & Reagent Selection:
Coupling Agent (HATU): Chosen for its high efficiency and rapid kinetics, which minimizes epimerization if chiral carboxylic acids are utilized.
Base (DIPEA): A non-nucleophilic base is required in stoichiometric excess (4.0 equivalents). The first equivalent liberates the free base from the hydrochloride salt of the thiazole, while the remaining equivalents neutralize the acidic byproducts of the active ester formation.
Step-by-Step Methodology:
Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).
Activation: Add DIPEA (4.0 equiv) dropwise. Stir the mixture at room temperature for 15 minutes to allow the formation of the active OAt ester.
Amine Addition: Add (4-Bromothiazol-2-yl)methanamine hydrochloride (1.1 equiv) in one portion.
Reaction Monitoring (Self-Validation): Stir at room temperature. Monitor the reaction via LC-MS. The disappearance of the active ester mass and the formation of the desired product mass[M+H]+ indicates completion (typically 1–2 hours). Ensure the product mass retains the characteristic 1:1 bromine isotope doublet.
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to selectively partition DMF into the aqueous phase), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: C4-Functionalization via Suzuki-Miyaura Cross-Coupling
Objective: Arylate the C4 position of the previously N-functionalized 4-bromothiazole intermediate.
Causality & Reagent Selection:
Catalyst (Pd(dppf)Cl2): The bidentate dppf ligand provides a wide bite angle, which stabilizes the palladium intermediate and accelerates the reductive elimination step—a crucial factor when dealing with electron-rich heteroaryl bromides.
Base (Na2CO3): A mild inorganic base provides the necessary hydroxide/carbonate to activate the boronic acid via the formation of a boronate complex, facilitating transmetalation.
Step-by-Step Methodology:
Preparation: To a microwave vial, add the N-functionalized 4-bromothiazole intermediate (1.0 equiv), the aryl boronic acid (1.5 equiv), and Pd(dppf)Cl2 (0.05 equiv).
Solvent & Base: Add a degassed solvent mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.1 M) followed by Na2CO3 (2.5 equiv).
Deoxygenation: Purge the vial with Argon for 5 minutes to remove dissolved oxygen. Causality: Oxygen can prematurely oxidize the Pd(0) active species to inactive Pd(II), severely reducing yields.
Heating: Seal the vial and heat in a microwave synthesizer at 100 °C for 30 minutes (or conventionally at 90 °C for 4–6 hours).
Reaction Monitoring (Self-Validation): Analyze an aliquot by LC-MS. The reaction is complete when the isotopic doublet of the brominated starting material disappears, replaced by the singlet mass of the cross-coupled product.
Workup: Filter the crude mixture through a pad of Celite to remove palladium black. Dilute with EtOAc and wash with water and brine. Dry over MgSO4, filter, and concentrate.
Purification: Purify via reverse-phase preparative HPLC or silica gel chromatography.
Quantitative Optimization Data
The following table summarizes the optimization landscape for the C4 Suzuki-Miyaura cross-coupling step, demonstrating the causality behind the final protocol choices.
Catalyst System
Base
Solvent System
Temp (°C)
Time
Yield (%)
Pd(PPh3)4 (5 mol%)
K2CO3
Toluene/EtOH/H2O
90
12 h
42%
Pd2(dba)3 / XPhos
Cs2CO3
1,4-Dioxane
100
8 h
65%
Pd(dppf)Cl2 (5 mol%)
Na2CO3
1,4-Dioxane/H2O (4:1)
100 (MW)
0.5 h
88%
Pd(dppf)Cl2 (5 mol%)
Na2CO3
1,4-Dioxane/H2O (4:1)
90
6 h
84%
Self-Validating Analytical Workflows
To ensure scientific integrity and prevent the propagation of incorrect intermediates, the following analytical checkpoints must be established:
LC-MS Isotope Checkpoint: The starting material and any intermediate retaining the C4-bromide will exhibit a distinct isotopic pattern due to the naturally occurring isotopes of Bromine (
79
Br and
81
Br in a ~1:1 ratio). The presence of a doublet mass peak (e.g., [M+H]+ separated by 2 m/z units of equal intensity) is a diagnostic self-validating marker for the intact bromide[5].
1H NMR Regioselectivity Checkpoint: In the 1H NMR spectrum, the C5 proton of the thiazole ring typically appears as a distinct singlet in the aromatic region (around
δ
7.00–7.50 ppm, depending on the solvent and N-substituent)[5]. The retention of this proton confirms regioselective C4-coupling, whereas its disappearance would indicate undesired C5 C-H activation or degradation.
References
[4] 1207175-70-9 (4-bromothiazol-2-yl)methanamine hydrochloride. CKS Pharma. Available at:
[2] Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? NIH PubMed Central. Available at:
[1] We Prepared a Set of Functionalized 1,3-Thiazoles to Power Up Your Research | Building Blocks. Life Chemicals. Available at:
[3] Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at:
[5] Design, Synthesis, Cytotoxicity, and Molecular Docking of New Thiazole Linked Tetrahydropyridine: Pyridine Hybrids. DOI.org. Available at:
Application Note: Strategic Utilization of (4-Bromothiazol-2-yl)methanamine Hydrochloride in Kinase Inhibitor Synthesis
Strategic Role in Targeted Therapeutics In modern medicinal chemistry, designing highly selective kinase inhibitors requires building blocks that offer both structural rigidity and orthogonal vectors for functionalizatio...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Role in Targeted Therapeutics
In modern medicinal chemistry, designing highly selective kinase inhibitors requires building blocks that offer both structural rigidity and orthogonal vectors for functionalization. The aminothiazole motif is a privileged scaffold, frequently acting as a hinge-binding element that mimics the adenine ring of ATP. Specifically, (4-Bromothiazol-2-yl)methanamine hydrochloride has emerged as a critical bifunctional building block. It has been successfully utilized in synthesizing complex targeted therapeutics, including PIKfyve kinase inhibitors[], species-selective proteasome inhibitors[2], and Lysyl Oxidase (LOX) inhibitors[3].
Mechanistic Rationale & Causality (E-E-A-T)
As an application scientist, I emphasize that successful library synthesis relies not just on following steps, but on understanding the causality behind the chemical behavior of your building blocks.
Why use the Hydrochloride Salt?
Handling the free base of heterocycle-bearing primary amines is notoriously challenging due to their susceptibility to oxidative degradation and unwanted dimerization. Utilizing the hydrochloride salt ensures robust shelf stability, prevents premature oxidation, and allows for precise stoichiometric weighing. The salt is neutralized in situ using a non-nucleophilic base (e.g., DIPEA), ensuring the primary amine is only liberated when the electrophile is fully prepped and ready for coupling.
Sequence of Functionalization: Amide Coupling vs. Cross-Coupling
A critical causality in this workflow is the sequence of reactions. Attempting a Palladium-catalyzed Suzuki-Miyaura cross-coupling directly on the unprotected primary amine often results in catalyst poisoning (due to strong amine coordination to Pd(II) intermediates) or competing Buchwald-Hartwig amination side reactions. Therefore, the protocol dictates that the methanamine must first be acylated or Boc-protected[3]. This not only masks the nucleophilic nitrogen but also establishes the solvent-exposed tail of the kinase inhibitor, optimizing the molecule's physicochemical properties before extending the core.
Pharmacophore Logic & Synthetic Workflow
Pharmacophore mapping of (4-Bromothiazol-2-yl)methanamine for kinase binding.
Synthetic workflow and validation checkpoints for thiazole-based inhibitors.
Validated Experimental Protocols
Every protocol below is designed as a self-validating system to ensure experimental integrity before proceeding to the next synthetic node.
Objective: Construct the solvent-exposed tail and mask the primary amine to prevent downstream catalyst poisoning.
Activation: Charge a dry 50 mL round-bottom flask with the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Stir for 10 minutes at room temperature to form the active ester.
Coupling: Add (4-Bromothiazol-2-yl)methanamine hydrochloride (1.0 eq) followed dropwise by DIPEA (3.0 eq).
Causality Note: DIPEA is added last to neutralize the HCl salt only in the presence of the active ester, preventing side reactions of the free amine.
Self-Validation Checkpoint: After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS. The disappearance of the starting material peak (m/z 193/195 for bromo isotopes) and the appearance of the product mass validates completion. If >5% starting material remains, add 0.2 eq HATU and stir for an additional hour.
Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl solution (3x) to completely remove residual DMF, which can interfere with downstream cross-coupling. Dry over Na₂SO₄ and concentrate.
Objective: Extend the scaffold into the kinase's deep hydrophobic pocket.
Preparation: In a microwave vial, combine the acylated intermediate from Protocol A (1.0 eq), the appropriate aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M).
Causality Note: Water is essential to dissolve the inorganic base and facilitate the transmetalation step in the catalytic cycle. Degassing prevents the oxidative homocoupling of the boronic acid and protects the sensitive Pd(0) catalyst.
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Seal the vial and purge with N₂ for 5 minutes.
Reaction: Heat the reaction at 90°C for 12 hours.
Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc 1:1). The product must appear as a new, UV-active spot with a different Rf than the starting bromide. Confirm the elimination of the distinctive 1:1 isotopic bromine doublet via LC-MS.
Isolation: Filter the mixture through a pad of Celite to remove palladium black, concentrate, and purify via flash chromatography.
Quantitative Data: Cross-Coupling Optimization
To establish the most robust methodology for Protocol B, empirical optimization was conducted. The data below summarizes the causality behind selecting the Pd(dppf)Cl₂ system for this specific thiazole scaffold.
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions on Acylated Scaffold
Catalyst System
Base
Solvent System
Temp (°C)
Yield (%)
Mechanistic Observation / Causality
Pd(PPh₃)₄
Na₂CO₃
Toluene/H₂O (4:1)
100
45%
Significant protodehalogenation observed due to slow oxidative addition.
Pd(dppf)Cl₂
K₂CO₃
Dioxane/H₂O (4:1)
90
82%
Optimal. Clean conversion; bidentate ligand prevents Pd black formation.
Pd₂(dba)₃ / XPhos
Cs₂CO₃
Dioxane
100
78%
Effective, but excessive catalytic power for unhindered boronic acids.
Pd(Amphos)Cl₂
K₃PO₄
THF/H₂O (4:1)
80
88%
Excellent alternative specifically for sterically hindered ortho-substituted boronic acids.
References
[] Title: CAS 34259-99-9 (4-Bromothiazole) - Building Block (Ref: WO-2021163727-A1, Pikfyve kinase inhibitors)
Source: BOC Sciences
URL:
[2] Title: Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria
Source: ACS Publications
URL:
[3] Title: 2-Aminomethylene-5-sulfonylthiazole Inhibitors of Lysyl Oxidase (LOX) and LOXL2 Show Significant Efficacy in Delaying Tumor Growth
Source: Journal of Medicinal Chemistry (ACS)
URL:
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Validated Protocol Guide
Introduction & Mechanistic Rationale
The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel pharmacophores that bypass traditional resistance mechanisms. The 1,3-thiazole scaffold has emerged as a privileged structure in medicinal chemistry, frequently utilized to target the GyrB subunit of bacterial DNA gyrase—a mechanism distinct from the GyrA targeting of traditional fluoroquinolones [3].
(4-Bromothiazol-2-yl)methanamine hydrochloride (CAS: 1207175-70-9) serves as a highly versatile, bifunctional building block for synthesizing these next-generation antimicrobials [1].
Causality in Scaffold Design
The Methanamine Moiety: Provides a primary amine handle for the facile construction of amide, urea, or sulfonamide linkages. These linkages are critical for establishing stable hydrogen-bond donor/acceptor networks within the ATP-binding pocket of target enzymes [3]. The hydrochloride salt form is specifically utilized to prevent premature oxidative degradation and self-condensation, ensuring a prolonged shelf life and precise stoichiometric control during synthesis.
The C4-Bromine Atom: Halogenation on the thiazole ring serves a dual purpose. Biologically, the bromine atom significantly enhances the lipophilicity (
logP
) of the molecule, increasing bacterial cell membrane permeability—a critical factor for efficacy against Gram-negative strains [2]. Chemically, the C4-bromide acts as an orthogonal reactive handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), allowing chemists to rapidly explore structure-activity relationships (SAR) without rebuilding the core scaffold. Furthermore, thiazol-2-ylmethanamine derivatives have proven highly effective in improving the aqueous solubility and potency of antitubercular agents [4].
Synthetic Workflow & Logical Architecture
The following diagram illustrates the divergent synthetic utility of (4-Bromothiazol-2-yl)methanamine hydrochloride in drug discovery workflows.
Divergent synthetic workflow for (4-Bromothiazol-2-yl)methanamine HCl in antimicrobial drug discovery.
Physicochemical Properties & Quantitative SAR Data
Compound Specifications
Property
Value
Rationale for Drug Design
Chemical Formula
C4H6BrClN2S
Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Molecular Weight
229.53 g/mol
Ideal fragment size for fragment-based drug discovery (FBDD).
Appearance
Off-white crystalline solid
Indicates high purity; easily handled and weighed under ambient conditions.
Solubility
Soluble in
H2O
, DMSO, MeOH
Excellent solubility profile for both synthetic manipulation and biological assay preparation.
Representative Antimicrobial Activity (MIC Data)
The table below summarizes the Minimum Inhibitory Concentration (MIC) data for synthesized derivatives, demonstrating the impact of C4-substitution and N-acylation on antimicrobial potency.
Compound
C4-Substituent
N-Linkage
MIC S. aureus (µg/mL)
MIC E. coli (µg/mL)
Core Building Block
-Br
Primary Amine
>64
>64
Intermediate 1
-Br
Benzamide
16
32
Derivative A
-Phenyl
Benzamide
4
16
Derivative B
-4-Fluoro-Phenyl
Benzamide
1
4
Derivative C
-4-Fluoro-Phenyl
Urea
0.5
2
Data interpretation: Conversion of the primary amine to a urea or amide significantly improves target binding. Subsequent Suzuki coupling at the C4 position with a lipophilic, electron-withdrawing group (e.g., 4-fluorophenyl) drastically enhances penetration through the Gram-negative outer membrane, resulting in potent broad-spectrum activity [2].
Standardized Experimental Protocols
The following protocols are designed as self-validating systems. Built-in checkpoints (e.g., TLC Rf values, color changes, and specific workup washes) ensure the operator can verify the success of each step before proceeding.
Protocol A: N-Acylation (Synthesis of the Amide Intermediate)
Objective: Couple the methanamine with a substituted benzoic acid to form a stable amide linkage.
Activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-fluorobenzoic acid and HATU in anhydrous DMF. Stir at room temperature for 15 minutes. Causality: Pre-activation forms the highly reactive O-At ester, preventing side reactions with the amine.
Free-Basing & Addition: Add (4-Bromothiazol-2-yl)methanamine hydrochloride to the mixture, immediately followed by the dropwise addition of DIPEA. The solution will transition from pale yellow to a deep golden color. Causality: DIPEA (3.0 eq) is required to both neutralize the hydrochloride salt of the amine and catalyze the coupling reaction.
Reaction Monitoring: Stir the mixture at room temperature for 2 hours. Monitor via TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting amine (ninhydrin positive, Rf ~0.1) should disappear, replaced by a new UV-active spot (Rf ~0.6).
Workup (Self-Validating): Quench the reaction with saturated aqueous
NaHCO3
(15 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 1M HCl (10 mL) followed by brine (10 mL). Causality: The 1M HCl wash is critical; it selectively protonates and removes any unreacted primary amine and residual DIPEA into the aqueous layer, leaving the neutral amide product in the organic phase.
Isolation: Dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo to yield the crude amide. Purify via flash column chromatography if necessary.
Degassing: Combine the Amide Intermediate, phenylboronic acid, and
K2CO3
in a microwave vial. Add the Dioxane/
H2O
solvent mixture. Sparge the solution with argon gas for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Palladium catalyst.
Catalyst Addition: Quickly add the
Pd(dppf)Cl2
catalyst under a positive stream of argon. Seal the vial.
Heating: Heat the reaction mixture to 90°C in an oil bath for 4 hours. The mixture will turn dark brown/black as the active
Pd(0)
species is generated and turns over.
Monitoring & Workup: Cool to room temperature. TLC (Eluent: 60% Ethyl Acetate in Hexanes) should show the consumption of the brominated starting material. Filter the crude mixture through a short pad of Celite to remove palladium black, washing with excess Ethyl Acetate.
Purification: Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography to isolate the final antimicrobial derivative.
References
International Journal of Innovative Research in Technology (IJIRT). "Synthesis, Characterization & Biological Activity of 2- ((5-Substitutedbenzo[d]thiazol-2-ylmethyl) amino)". IJIRT. Available at:[Link]
Journal of Medicinal Chemistry. "Antitubercular and Antiparasitic 2-Nitroimidazopyrazinones with Improved Potency and Solubility". ACS Publications. Available at:[Link]
Method
Application Note: Reactivity and Synthetic Utility of (4-Bromothiazol-2-yl)methanamine Hydrochloride with Electrophiles
Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary & Chemical Profile (4-Bromothiazol-2-yl)methanamine hydrochloride (CAS: 1207175-70-9) is a highly versatile bifuncti...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Executive Summary & Chemical Profile
(4-Bromothiazol-2-yl)methanamine hydrochloride (CAS: 1207175-70-9) is a highly versatile bifunctional building block widely utilized in modern medicinal chemistry. It features two orthogonal reactive sites: a highly nucleophilic primary aliphatic amine and a C4-bromo-thiazole moiety.
Because the free base of the primary amine is prone to oxidative degradation and dimerization upon long-term storage, the compound is supplied and stored as a hydrochloride salt. When liberated by a mild base, the primary amine (pKa ~9) exhibits profound chemoselectivity over the weakly nucleophilic thiazole nitrogen (pKa ~2.5). This allows for precise, regioselective electrophilic additions (e.g., amidation, reductive amination) while preserving the C4-bromide as an intact handle for late-stage palladium-catalyzed cross-couplings.
Mechanistic Rationale & Chemoselectivity Workflow
The synthetic value of this building block lies in its stepwise functionalization. The primary amine is first reacted with electrophiles to establish the core scaffold of the target molecule. Crucially, the reagents chosen for these early steps must be mild enough to avoid premature cleavage or hydrodehalogenation of the C4-bromide. Once the amine is functionalized (and thereby protected from poisoning palladium catalysts), the C4-bromo group is activated for Suzuki-Miyaura or Stille cross-couplings to introduce structural complexity.
Chemoselective functionalization of (4-Bromothiazol-2-yl)methanamine prior to Pd-cross-coupling.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, where the causality behind each reagent choice ensures high yield and chemoselectivity.
This method is optimized for coupling the amine with sterically hindered carboxylic acids.
Preparation & Activation: Suspend the target carboxylic acid (1.05 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M) under an inert atmosphere.
Causality: HATU rapidly converts the carboxylic acid into an active HOAt ester, preventing side reactions and epimerization of sensitive substrates.
Free-Basing & Coupling: Cool the mixture to 0 °C. Add (4-Bromothiazol-2-yl)methanamine HCl (1.0 equiv), followed by the dropwise addition of DIPEA (3.0 equiv). Warm to room temperature and stir for 2–4 hours.
Causality: The first equivalent of DIPEA neutralizes the HCl salt, liberating the nucleophilic primary amine. The remaining equivalents drive the nucleophilic attack and neutralize the acidic HOAt byproduct, ensuring the reaction goes to completion.
Self-Validating Workup: Dilute the reaction with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine.
Causality: NaHCO₃ removes unreacted acid and HOAt; HCl removes trace unreacted amine; brine removes residual DMF. This sequential washing validates the purity of the crude intermediate, typically yielding >90% pure product ready for cross-coupling.
Protocol B: Reductive Amination
This method synthesizes secondary amines while strictly preserving the C4-bromo handle.
Imine Formation: Combine (4-Bromothiazol-2-yl)methanamine HCl (1.0 equiv) and the target aldehyde (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE). Add DIPEA (1.2 equiv) to free-base the amine.
Catalysis: Add glacial acetic acid (0.1 equiv) and stir for 1 hour.
Causality: Mildly acidic conditions accelerate the dehydration of the hemiaminal intermediate to the highly electrophilic iminium ion without fully protonating the amine, which would halt the reaction.
Selective Reduction: Add Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv), portion-wise. Stir for 12 hours at room temperature.
Causality: NaBH(OAc)₃ is specifically selected because it is mild enough to selectively reduce the iminium ion without reducing the unreacted aldehyde. Crucially, it prevents the hydrodehalogenation of the C4-bromide (a common side reaction with harsher agents like LiAlH₄ or Pd/C + H₂), preserving the handle for downstream Suzuki coupling.
Quench: Quench with saturated aqueous NaHCO₃ and extract with DCM.
Selective iminium reduction; no C4-Br hydrodehalogenation.
65–85%
Secondary amine linkers.
Sulfonyl Chlorides
Pyridine or TEA, DCM, 0 °C
Rapid sulfonylation of primary amine.
70–88%
Sulfonamide derivatives.
Aryl Boronic Acids
Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C
Cross-coupling at C4-Br; requires prior amine protection/functionalization.
60–80%
Late-stage biaryl extension.
Case Study: Synthesis of Species-Selective Antimalarial Proteasome Inhibitors
The dual reactivity of (4-bromothiazol-2-yl)methanamine has been instrumental in the development of next-generation antimalarials. The Plasmodium falciparum 20S proteasome (Pf20S) is a validated therapeutic target; however, achieving species selectivity—inhibiting the parasite proteasome without affecting the human host—is notoriously difficult.
Recent breakthroughs have utilized this building block to construct piperidine carboxamides. Researchers coupled the primary amine of (4-bromothiazol-2-yl)methanamine to a piperidine core via amidation. Subsequently, the C4-bromo handle was leveraged in a Suzuki-Miyaura cross-coupling to introduce diverse biaryl groups (). This late-stage functionalization strategy enabled rapid structure-activity relationship (SAR) exploration, ultimately yielding highly potent, orally bioavailable inhibitors that selectively target the Pf20S β5 subunit while sparing human isoforms ().
References
Lawong, A., Gahalawat, S., Ray, S., et al. (2024). "Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria." Cell Chemical Biology, 31(8), 1503-1517.e19.[Link][1][2]
Gahalawat, S., Ray, S., Zhang, X., et al. (2025). "Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria." Journal of Medicinal Chemistry, 68(21), 23485-23520.[Link][3][4]
Application Note: Scale-Up Synthesis and Process Optimization of (4-Bromothiazol-2-yl)methanamine Hydrochloride
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Chemoselective Reduction, Byproduct Clearance, and Scalable Salt Crystallization Introduction & Strategic Importanc...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals
Content Focus: Chemoselective Reduction, Byproduct Clearance, and Scalable Salt Crystallization
Introduction & Strategic Importance
The (4-bromothiazol-2-yl)methanamine motif is a highly versatile bifunctional building block in modern medicinal chemistry. It is prominently featured in the synthesis of species-selective reversible proteasome inhibitors for the treatment of malaria[1] and serves as a critical regioisomer starting material in the development of lysyl oxidase (LOX/LOXL2) inhibitors for oncology applications[2],[3].
When scaling up the synthesis of halogenated heteroaryl amines, the primary chemical challenge is preventing reductive dehalogenation. While alternative precursors like 4-bromothiazole-2-carbonitrile are commercially available, catalytic hydrogenation (e.g., H₂, Pd/C) or aggressive hydride reductions often result in the cleavage of the C–Br bond. This leads to des-bromo impurities that are nearly impossible to separate on a process scale. To circumvent this, we utilize a highly chemoselective Staudinger reduction route starting from 4-bromo-2-(bromomethyl)thiazole[1].
Retrosynthetic Workflow & Mechanistic Pathway
The selected route relies on the azidation of the bromomethyl precursor, followed by a Staudinger reduction using triphenylphosphine (PPh₃). This method provides absolute chemoselectivity—reducing the azide to a primary amine while leaving the aryl bromide completely intact[1].
Figure 1: Three-step scalable synthesis workflow via chemoselective Staudinger reduction.
Quantitative Process Data
To facilitate cross-comparison for scale-up campaigns, the quantitative metrics for a standard 100-gram validation batch are summarized below.
Table 1: Process parameters and analytical metrics for scale-up synthesis.
Process Parameter
Step 1: Azidation
Step 2: Staudinger Reduction
Step 3: Salt Formation
Key Reagents
NaN₃ (1.2 eq), DMF
PPh₃ (1.5 eq), THF/H₂O (10:1)
4M HCl in Dioxane (2.0 eq)
Temperature Profile
0 °C → 25 °C
25 °C → 65 °C (Reflux)
0 °C → 5 °C
Reaction Time
4 hours
3 hours
1 hour
Isolated Yield (%)
92%
85%
95%
Purity (HPLC-UV)
> 95%
> 98%
> 99.5%
Step-by-Step Experimental Protocols
As a Senior Application Scientist, I have structured these protocols to be self-validating. Every step includes specific visual or analytical cues to confirm reaction progress, ensuring trustworthiness and reproducibility.
Step 1: Synthesis of 2-(Azidomethyl)-4-bromothiazole
Causality & Design: Sodium azide is added at 0 °C to control the exothermic nature of the substitution and prevent the thermal decomposition of the resulting alkyl azide. DMF is chosen as the solvent to maximize the solubility of the azide salt and accelerate the Sₙ2 displacement.
Charge a jacketed reactor with 4-bromo-2-(bromomethyl)thiazole (100 g, 389 mmol) and anhydrous DMF (500 mL). Cool the mixture to 0 °C.
Portion-wise, add sodium azide (NaN₃, 30.3 g, 467 mmol) over 30 minutes to maintain the internal temperature below 5 °C.
Remove the cooling bath and allow the reaction to stir at room temperature for 4 hours.
Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting material (R_f ~0.6) will be fully consumed, replaced by a slightly lower R_f spot (R_f ~0.5).
Quench the reaction by pouring it into ice water (1.5 L). Extract with Methyl tert-butyl ether (MTBE, 3 × 500 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the azide as a pale yellow oil.
Step 2: Staudinger Reduction to Free Base Amine
Causality & Design: The Staudinger reduction is initiated at room temperature to safely manage the evolution of nitrogen gas. A mixed solvent system of THF/H₂O (10:1) provides the necessary water for the in situ hydrolysis of the transient iminophosphorane intermediate into the primary amine[1].
Dissolve the crude 2-(azidomethyl)-4-bromothiazole in a THF/H₂O mixture (10:1 v/v, 660 mL).
Self-Validation: The onset of the reaction is visually confirmed by steady nitrogen gas bubbling. Wait until gas evolution ceases (approx. 1 hour), indicating full conversion to the iminophosphorane.
Heat the mixture to reflux (65 °C) for 3 hours to drive the hydrolysis to completion.
Cool to room temperature and concentrate in vacuo to remove the THF.
Step 3: Acid-Base Extraction & Hydrochloride Salt Crystallization
Causality & Design: Triphenylphosphine oxide (TPPO) is a notoriously difficult byproduct to remove. By acidifying the mixture, the target amine becomes a water-soluble hydrochloride salt, allowing TPPO to be washed away with an organic solvent. For the final salt formation, anhydrous 4M HCl in dioxane is used instead of aqueous HCl to prevent product degradation and force immediate crystallization.
Figure 2: Acid-base extraction logic for the quantitative removal of triphenylphosphine oxide.
Dilute the crude aqueous residue from Step 2 with water (300 mL) and acidify to pH 2 using 1M HCl.
Extract the acidic aqueous layer with Dichloromethane (DCM, 3 × 300 mL). Self-Validation: TLC of the DCM layer will confirm the extraction and removal of the UV-active TPPO byproduct.
Basify the retained aqueous layer to pH 10 using 2M NaOH. Extract the liberated free amine with Ethyl Acetate (EtOAc, 3 × 300 mL). Dry over Na₂SO₄ and concentrate.
Dissolve the purified free base in anhydrous DCM (400 mL) and cool to 0 °C.
Dropwise, add 4M HCl in dioxane (170 mL).
Self-Validation: The addition of HCl will yield an immediate, dense white precipitate. Test the supernatant with pH paper to ensure it remains strongly acidic (pH < 2), confirming complete salt formation.
Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to afford (4-Bromothiazol-2-yl)methanamine hydrochloride as a pristine white solid.
References
[2] Title: 2-Aminomethylene-5-sulfonylthiazole Inhibitors of Lysyl Oxidase (LOX) and LOXL2 Show Significant Efficacy in Delaying Tumor Growth.
Source: PubMed Central (PMC) / Journal of Medicinal Chemistry.
URL:[Link]
[1] Title: Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria.
Source: Journal of Medicinal Chemistry - ACS Publications.
URL:[Link]
[3] Title: 2-Aminomethylene-5-sulfonylthiazole Inhibitors of Lysyl Oxidase (LOX) and LOXL2 Show Significant Efficacy in Delaying Tumor Growth.
Source: Journal of Medicinal Chemistry - ACS Publications.
URL:[Link]
Application Note: Advanced Purification Strategies for (4-Bromothiazol-2-yl)methanamine Hydrochloride
Introduction & Chemical Context (4-Bromothiazol-2-yl)methanamine hydrochloride (CAS: 1207175-70-9) is a highly valued heterocyclic building block extensively utilized in the synthesis of advanced pharmaceutical agents, i...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
(4-Bromothiazol-2-yl)methanamine hydrochloride (CAS: 1207175-70-9) is a highly valued heterocyclic building block extensively utilized in the synthesis of advanced pharmaceutical agents, including phosphodiesterase 1 (PDE1) inhibitors[1][2] and lysyl oxidase (LOX/LOXL2) inhibitors[3]. Formulated as a hydrochloride salt (Molecular Formula: C4H6BrClN2S, MW: 229.53 g/mol )[4][5], the compound exhibits enhanced chemical stability and improved handling properties compared to its free-base counterpart.
However, the purification of this molecule presents distinct challenges. The presence of a basic primary amine and a thiazole nitrogen renders the molecule highly polar and ionizable, making traditional normal-phase silica gel chromatography largely ineffective due to irreversible adsorption and severe peak tailing. Furthermore, the C-Br bond on the thiazole ring is susceptible to cleavage under strongly basic or reductive conditions, necessitating mild, highly controlled purification environments.
This application note details three field-proven, self-validating purification workflows tailored to specific impurity profiles, ensuring high-yield recovery of the intact hydrochloride salt.
Decision Matrix & Workflow Visualization
Selecting the correct purification technique depends entirely on the crude batch's impurity profile. The following logic tree dictates the optimal workflow:
Figure 1: Decision matrix for selecting the optimal purification workflow based on impurity profiling.
Causality: Recrystallization leverages differential solubility across temperature gradients and solvent polarities[6]. Amine hydrochlorides are often too soluble in methanol and completely insoluble in non-polar solvents like hexane. Isopropanol (IPA) is selected as the primary solvent because the salt exhibits ideal temperature-dependent solubility within it. Diethyl ether is employed as an anti-solvent to selectively crash out the target salt while leaving less polar organic impurities dissolved in the mother liquor[7].
Step-by-Step Protocol:
Dissolution: Suspend the crude (4-Bromothiazol-2-yl)methanamine HCl in a minimal volume of boiling isopropanol (approx. 5-10 mL/g).
Clarification: If insoluble inorganic impurities (e.g., silica dust or ammonium salts) are present, perform a rapid hot filtration through a pre-warmed sintered glass funnel.
Nucleation: Allow the clarified filtrate to cool slowly to room temperature undisturbed. Rapid cooling can trap impurities within the crystal lattice.
Precipitation: Once at room temperature, add cold diethyl ether dropwise under gentle swirling until a slight, persistent turbidity is observed.
Maturation: Transfer the flask to a 4°C refrigerator for 12–18 hours to maximize crystal yield.
Isolation: Filter the crystalline solid under vacuum, wash with 2 volumes of ice-cold diethyl ether, and dry in a vacuum oven at 40°C for 4 hours.
Workflow 2: Preparative Reverse-Phase HPLC (High Purity for R&D)
Causality: For batches contaminated with closely eluting organic impurities (e.g., debrominated byproducts or regioisomers), RP-HPLC is mandatory. Crucially, the mobile phase must be modified with 0.1% Hydrochloric Acid (HCl) rather than standard Trifluoroacetic Acid (TFA) or Formic Acid. Using HCl ensures the amine remains fully protonated, prevents peak tailing, and guarantees that the final lyophilized product is recovered directly as the desired hydrochloride salt without requiring a secondary salt-exchange step[8].
Step-by-Step Protocol:
Sample Prep: Dissolve the crude mixture in Water/Acetonitrile (90:10) containing 0.1% HCl. Filter through a 0.45 µm PTFE syringe filter.
Column Selection: Utilize a Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
Gradient Elution:
Mobile Phase A: Water + 0.1% HCl
Mobile Phase B: Acetonitrile + 0.1% HCl
Run a linear gradient from 5% B to 60% B over 30 minutes at a flow rate of 20 mL/min.
Detection: Monitor UV absorbance at 254 nm (optimal for the thiazole chromophore).
Recovery: Pool the fractions containing the target peak (>99% purity by analytical LC) and lyophilize directly to yield the dry hydrochloride salt.
Workflow 3: Free-Basing, Liquid-Liquid Extraction, and Re-Salting
Causality: When crude material is heavily contaminated with highly polar inorganic salts that co-precipitate during recrystallization, free-basing is the most effective strategy[9]. By adjusting the aqueous pH to ~10, the amine is deprotonated, rendering it soluble in organic solvents (e.g., Dichloromethane). Inorganic salts remain trapped in the aqueous layer. Re-salting the isolated organic phase with anhydrous HCl cleanly regenerates the hydrochloride salt[7][8]. Mild bases (Na2CO3) are chosen over strong bases (NaOH) to prevent potential hydrolytic degradation of the thiazole ring.
Step-by-Step Protocol:
Aqueous Dissolution: Dissolve the crude salt in distilled water (10 mL/g).
Free-Basing: Cool the solution to 0–5°C in an ice bath. Slowly add saturated aqueous Na2CO3 dropwise until the pH reaches 10.
Extraction: Extract the aqueous layer three times with equal volumes of Dichloromethane (DCM).
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter to remove the drying agent.
Re-Salting: Transfer the organic filtrate to a round-bottom flask, cool to 0°C, and add 2.0 equivalents of 4M HCl in dioxane dropwise under vigorous stirring.
Isolation: Stir for 30 minutes as the purified hydrochloride salt precipitates. Filter, wash with cold DCM, and dry under high vacuum.
Quantitative Data & Quality Control
To assist in selecting the most appropriate method, the following table summarizes the expected outcomes of each purification strategy based on empirical laboratory data.
Table 1: Comparison of Purification Strategies for (4-Bromothiazol-2-yl)methanamine HCl
Purification Method
Optimal Impurity Profile
Typical Yield
Purity Achieved
Scalability
Anti-Solvent Recrystallization
Minor organic impurities
65 - 80%
>95%
High (>100g)
Preparative RP-HPLC
Closely eluting regioisomers
50 - 70%
>99%
Low (<5g)
Free-Basing & Re-Salting
High inorganic salt content
75 - 85%
90 - 95%
Medium (10-50g)
Note: Purity should be verified post-purification via analytical LC-MS and 1H-NMR (DMSO-d6) to confirm the integrity of the C-Br bond and the presence of the amine protons (~8.5 ppm).
References
Suzhou Sibian Chemical Technology Co.,Ltd. "(4-Bromothiazol-2-yl)methanamine hydrochloride (1207175-70-9)". URL: [Link]
Journal of Medicinal Chemistry. "2-Aminomethylene-5-sulfonylthiazole Inhibitors of Lysyl Oxidase (LOX) and LOXL2 Show Significant Efficacy in Delaying Tumor Growth". ACS Publications. URL:[Link]
Google Patents. "US11634416B2 - Combination treatments comprising administration of 1H-pyrazolo[4,3-b]pyridines".
PubMed. "An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification". Bioorg Med Chem Lett. URL:[Link]
Google Patents. "WO2019121885A1 - 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors".
ResearchGate. "Purification of organic hydrochloride salt?". Scientific Forum Discussion. URL:[Link]
Google Patents. "US3337630A - Process for the purification of amines".
Technical Support Center: Optimizing Reaction Conditions for (4-Bromothiazol-2-yl)methanamine Hydrochloride
Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists working with (4-Bromothiazol-2-yl)methanamine hydrochloride (CAS: 1207175-70-9).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists working with (4-Bromothiazol-2-yl)methanamine hydrochloride (CAS: 1207175-70-9).
Mechanistic Context & Application
(4-Bromothiazol-2-yl)methanamine hydrochloride is a critical synthetic building block. The primary amine serves as a nucleophilic anchor for amide coupling, while the 4-bromo-1,3-thiazole core provides a versatile handle for downstream palladium-catalyzed cross-coupling reactions. It is prominently featured in the synthesis of1[1] and in the development of2[2].
Because the thiazole ring is electron-deficient and the bromine atom is highly susceptible to reductive cleavage, selecting the correct chemoselective reaction conditions for amine generation and salt formation is paramount.
Experimental Workflows
The preparation of the hydrochloride salt typically proceeds via two main pathways depending on the upstream precursor:
Staudinger Reduction of 2-(azidomethyl)-4-bromothiazole.
Acidic Deprotection of N-Boc-(4-bromothiazol-2-yl)methanamine.
Workflow for synthesizing (4-Bromothiazol-2-yl)methanamine HCl via azide reduction or Boc-cleavage.
Step-by-Step Experimental Protocols
Protocol A: Staudinger Reduction (Azide to Free Base)
Causality Note: Catalytic hydrogenation (e.g., H2 over Pd/C) is strictly avoided here because the 4-bromo substituent on the thiazole ring is prone to reductive dehalogenation. The Staudinger reduction provides absolute chemoselectivity for the azide[2].
Dissolution: In a flame-dried round-bottom flask, dissolve 2-(azidomethyl)-4-bromothiazole in the THF:Water (10:1) mixture. Self-validation: The solution should be clear. The presence of water is non-negotiable, as it is required to hydrolyze the intermediate aza-ylide into the primary amine.
Reagent Addition: Add PPh3 portion-wise at room temperature. Self-validation: Mild nitrogen gas evolution will be observed as the phosphazene intermediate forms.
Reflux: Attach a reflux condenser and heat the mixture to 70°C (reflux) for 3 hours.
Monitoring: Confirm reaction completion via TLC (DCM:MeOH 19:1). The azide starting material spot should completely disappear.
Workup: Concentrate the reaction mixture under reduced pressure to remove THF. Purify the crude residue via ISCO flash column chromatography (gradient starting at 19:1 CH2Cl2:MeOH) to isolate the free base[2].
Protocol B: Boc-Deprotection and Hydrochloride Salt Formation
Causality Note: The free base of (4-bromothiazol-2-yl)methanamine can be unstable and prone to oxidation or dimerization upon prolonged storage. Converting it to the hydrochloride salt ensures long-term bench stability[1].
Materials:
N-Boc-(4-bromothiazol-2-yl)methanamine (1.0 eq)
4M HCl in Dioxane (5.0 eq)
Anhydrous Diethyl Ether (Et2O)
Procedure:
Dissolution: Dissolve the N-Boc protected amine in a minimal amount of anhydrous dioxane.
Acidification: Dropwise add 4M HCl in dioxane at 0°C to prevent exothermic degradation.
Cleavage: Remove the ice bath and stir at room temperature for 2 hours. Self-validation: Isobutylene and CO2 gas will evolve. A white precipitate should begin to form as the hydrochloride salt is insoluble in dioxane.
Precipitation: Add 3 volumes of cold anhydrous diethyl ether to fully crash out the salt.
Filtration: Filter the precipitate under a nitrogen blanket (the salt is hygroscopic), wash with cold Et2O, and dry under high vacuum to yield the target (4-Bromothiazol-2-yl)methanamine hydrochloride[1].
The following table summarizes internal and literature-derived optimizations to maximize the yield and purity of the hydrochloride salt, preventing common side reactions like debromination or incomplete hydrolysis.
Method
Solvent System
Temp (°C)
Time (h)
Additive
Yield (%)
Purity (HPLC)
Causality / Observation
Hydrogenation
MeOH
25
12
H2, Pd/C
< 15%
< 40%
Massive debromination of the thiazole ring.
Staudinger
Anhydrous THF
65
12
PPh3
0%
N/A
Reaction stalls at aza-ylide; no water for hydrolysis.
Troubleshooting logic for resolving gummy precipitates during hydrochloride salt formation.
Q1: My Staudinger reduction is stalling, and TLC shows a persistent intermediate spot that isn't the starting azide. What is happening?A1: You are likely observing the unhydrolyzed aza-ylide (iminophosphorane) intermediate. This occurs when the reaction is run in strictly anhydrous THF. The Staudinger mechanism requires water to hydrolyze the aza-ylide into the primary amine and triphenylphosphine oxide. Ensure your solvent system is exactly THF:Water (10:1)[2]. If the reaction has already stalled, add the stoichiometric requirement of water and continue refluxing.
Q2: During Boc-deprotection, the product turns into a brown gummy residue instead of a white crystalline powder. How do I fix this?A2: The (4-bromothiazol-2-yl)methanamine hydrochloride salt is highly hygroscopic. If your HCl in dioxane has absorbed atmospheric moisture, or if you are using aqueous HCl, the salt will trap water and form a gum.
Resolution: Ensure you are using a fresh, anhydrous bottle of 4M HCl in dioxane. If a gum has already formed, remove the solvent under reduced pressure, re-dissolve the gum in a minimal amount of dry methanol, and crash it out rapidly by adding a large excess of ice-cold anhydrous diethyl ether.
Q3: Can I use Lithium Aluminum Hydride (LAH) to reduce the azide instead of PPh3?A3: It is highly discouraged. While LAH will reduce the azide, it is overly aggressive and can lead to ring-opening of the thiazole or unwanted side reactions with the bromine atom. Triphenylphosphine (Staudinger) provides the mildest, most chemoselective route, preserving the integrity of the 4-bromothiazole core[2].
Q4: How should the final hydrochloride salt be stored?A4: Store the salt in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at 2-8°C. Because it is hygroscopic, allow the vial to warm to room temperature in a desiccator before opening to prevent condensation from degrading the material.
References
Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
2-Aminomethylene-5-sulfonylthiazole Inhibitors of Lysyl Oxidase (LOX) and LOXL2 Show Significant Efficacy in Delaying Tumor Growth
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Improving yield in (4-Bromothiazol-2-yl)methanamine hydrochloride synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of (4-Bromothiazol-2-yl)methanamine hydrochloride .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of (4-Bromothiazol-2-yl)methanamine hydrochloride .
Synthesizing halogenated heteroaryl methanamines requires strict control over regioselectivity and chemoselectivity. Standard reductive or substitution conditions often lead to unwanted debromination or poor recovery due to the highly polar nature of the intermediate amines. This guide provides a self-validating, field-proven methodology, replacing empirical guesswork with mechanistic causality.
I. Mechanistic Workflow & Causality
The most robust route to (4-Bromothiazol-2-yl)methanamine hydrochloride avoids direct bromination of the thiazole ring, which typically favors the C-5 position. Instead, the protocol begins with commercially available 2,4-dibromothiazole.
The synthesis relies on two critical mechanistic pillars:
Regioselective Halogen-Metal Exchange : Treatment with n-butyllithium at cryogenic temperatures selectively exchanges the C-2 bromide. The resulting carbanion is kinetically stabilized by the adjacent nitrogen and sulfur heteroatoms (the
α
-effect).
Chemoselective Staudinger Reduction : Converting the resulting alcohol to an azide allows for a mild Staudinger reduction using triphenylphosphine ([1]). This method is strictly chosen over catalytic hydrogenation (e.g., Pd/C, H
2
) to prevent the catastrophic debromination of the C-4 position.
Fig 1: Chemoselective synthetic workflow for (4-Bromothiazol-2-yl)methanamine hydrochloride.
II. Step-by-Step Experimental Protocols
Every step in this workflow is designed to be self-validating —meaning the successful execution of the protocol inherently purifies the intermediate, minimizing the need for complex chromatography.
Step 1: Synthesis of (4-Bromothiazol-2-yl)methanol
Causality: Paraformaldehyde must be cracked into monomeric formaldehyde in solution. Using a large excess ensures the highly reactive 2-lithiothiazole is immediately quenched, preventing dimerization.
Purge a flame-dried round-bottom flask with N
2
. Add 2,4-dibromothiazole (10.0 mmol) and anhydrous THF (30 mL).
Cool the solution to strictly -78 °C using a dry ice/acetone bath.
Add n-BuLi (10.5 mmol, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes at -78 °C.
Add paraformaldehyde (30.0 mmol) in one rapid portion. Stir for 1 hour at -78 °C, then allow the mixture to slowly warm to room temperature over 2 hours.
Quench with saturated aqueous NH
4
Cl (20 mL). Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over Na
2
SO
4
, and concentrate.
Step 2: Synthesis of 2-(Azidomethyl)-4-bromothiazole
Causality: Direct azidation of the alcohol is poor. Converting the hydroxyl to a mesylate creates an excellent leaving group for the subsequent S
N
2 displacement by the azide ion.
Dissolve the crude alcohol (~8.0 mmol) in anhydrous CH
2
Cl
2
(25 mL) and cool to 0 °C.
Add triethylamine (12.0 mmol) followed by dropwise addition of methanesulfonyl chloride (10.0 mmol). Stir for 1 hour.
Wash the organic layer with ice-cold water (to prevent mesylate hydrolysis), dry, and concentrate in vacuo.
Immediately dissolve the crude mesylate in anhydrous DMF (20 mL). Add NaN
3
(16.0 mmol) and heat to 60 °C for 4 hours.
Self-Validation Extraction: Quench with water (50 mL) and extract with diethyl ether (3 × 30 mL). Why Ether? Ether selectively extracts the azide while leaving the highly polar DMF in the aqueous layer, bypassing the need for high-vacuum distillation.
Step 3: Synthesis of (4-Bromothiazol-2-yl)methanamine
Causality: The Staudinger reduction proceeds via an iminophosphorane intermediate, which requires water to hydrolyze into the primary amine and triphenylphosphine oxide (TPPO) ([1]).
Dissolve the azide (~6.0 mmol) in a mixture of THF (20 mL) and H
2
O (2 mL).
Add triphenylphosphine (7.2 mmol) in portions. N
2
gas evolution will be immediately visible.
Reflux the mixture (66 °C) for 3 hours to ensure complete hydrolysis of the iminophosphorane.
Self-Validating Purification (TPPO Removal): Concentrate the mixture to remove THF. Add 1M HCl (30 mL) and wash with CH
2
Cl
2
(3 × 20 mL). The TPPO partitions into the organic layer, while the protonated product remains in the aqueous layer. Basify the aqueous layer to pH 12 with 2M NaOH and extract with CH
2
Cl
2
(3 × 20 mL) to recover the pure free base.
Step 4: Hydrochloride Salt Formation
Causality: The free base is prone to oxidation and degradation. Converting it to the HCl salt ensures long-term stability. Using anhydrous HCl in dioxane prevents the formation of hydrates.
Dissolve the pure free base (~5.0 mmol) in anhydrous diethyl ether (15 mL) and cool to 0 °C.
Dropwise add 4M HCl in dioxane (6.0 mmol). A white precipitate will form instantly.
Filter the precipitate under a blanket of N
2
, wash with cold ether, and dry under high vacuum to afford the final product.
III. Troubleshooting FAQs (Yield Optimization)
Q: Why am I getting a mixture of unreacted starting material and debrominated side products in Step 1?A: This is a classic symptom of poor temperature control during the halogen-metal exchange. At temperatures above -60 °C, the C-2 lithiated species can undergo intermolecular halogen exchange with unreacted starting material, or the n-BuLi can begin attacking the C-4 position. Ensure your dry ice bath is fully saturated with acetone and wait 15 minutes after adding the solvent before introducing the n-BuLi.
Q: The Staudinger reduction is stalling, and my LC-MS shows a massive peak at M+260. How do I fix this?A: A mass addition of ~260 Da corresponds to the unhydrolyzed iminophosphorane intermediate (
M+PPh3−N2
). This occurs when the reaction lacks sufficient thermal energy or water to drive the hydrolysis step. Do not run this step at room temperature. You must reflux the THF/H
2
O mixture for at least 3 hours to break the P=N bond.
Q: My final HCl salt is turning into a sticky gum on the filter paper instead of a free-flowing powder. What went wrong?A: (4-Bromothiazol-2-yl)methanamine hydrochloride is highly hygroscopic. If your ether is not strictly anhydrous, or if you filter the product in high humidity without an inert gas blanket, the salt will pull moisture from the air and deliquesce. Always use anhydrous solvents for salt formation and dry the product in a vacuum desiccator over P
2
O
5
.
Fig 2: Root cause analysis and corrective actions for low yields during synthesis.
IV. Quantitative Data Summaries
To further guide your optimization, refer to the following quantitative benchmarks established during assay development.
Table 1: Effect of Lithiation Temperature on Regioselectivity (Step 1)
Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria | Journal of Medicinal Chemistry - ACS Publications. Available at:
2-Aminomethylene-5-sulfonylthiazole Inhibitors of Lysyl Oxidase (LOX) and LOXL2 Show Significant Efficacy in Delaying Tumor Growth | Journal of Medicinal Chemistry - ACS Publications. Available at:
An In-Depth Technical Guide to the Synthesis and Characterization of 4,5'-Bithiazole - Benchchem. Available at:
Technical Support Center: Troubleshooting (4-Bromothiazol-2-yl)methanamine Hydrochloride Reactions
Welcome to the Technical Support Center. This guide is engineered for medicinal chemists and process scientists utilizing (4-Bromothiazol-2-yl)methanamine hydrochloride (CAS: 1131613-58-5) as a synthetic building block.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for medicinal chemists and process scientists utilizing (4-Bromothiazol-2-yl)methanamine hydrochloride (CAS: 1131613-58-5) as a synthetic building block. This bifunctional scaffold is highly valued in drug discovery, frequently serving as a core motif in the development of Lysyl Oxidase (LOX) inhibitors[1] and species-selective antimalarial proteasome inhibitors[2].
However, its dual reactivity—an electrophilic 4-bromo heteroaryl system coupled with a nucleophilic primary amine—presents distinct chemoselectivity challenges. This guide dissects the causality behind common side reactions and provides self-validating protocols to ensure high-fidelity syntheses.
Diagnostic Matrix: Common Side Products
Before troubleshooting, it is critical to identify the exact side products forming in your reaction. Use the following LC-MS diagnostic matrix to interpret your crude reaction profiles.
Side Product / Impurity
Structural Alteration
Expected LC-MS Shift (Δm/z)
Primary Root Cause
Proto-debromination
Loss of Bromine, gain of H
-78.9 Da (Loss of Br isotope pattern)
Protonation of Pd(II) intermediate during cross-coupling due to slow transmetalation.
Thiazole Homodimer
C-C bond formation between two thiazole rings
Varies (Approx. 2x Core MW - 158 Da)
Oxidative homocoupling driven by oxygen ingress or excess Pd(II).
Bis-acylated Amine
Addition of a second acyl/sulfonyl group
+ MW of electrophile - 1 Da
High pH and excess electrophile leading to imide/bis-sulfonamide formation.
TPPO Contamination
Presence of Triphenylphosphine oxide
m/z 279.1 [M+H]⁺
Incomplete purification following the Staudinger reduction of the azide precursor.
Troubleshooting Q&A (FAQs)
Q1: Why am I seeing massive proto-debromination during my Suzuki-Miyaura couplings?
The Causality: In palladium-catalyzed cross-couplings, the first step is the oxidative addition of Pd(0) into the C-Br bond of the thiazole. If the subsequent transmetalation step with the boronic acid is kinetically slow (often due to steric hindrance, poorly soluble base, or unactivated boronic acid), the long-lived Pd(II)-aryl intermediate becomes susceptible to protonation. Protons can be sourced from trace water, protic solvents, or even the substrate's own amine if left unprotected.
The Solution:
Protect the Amine: Always mask the primary amine (e.g., as a Boc-carbamate) prior to cross-coupling to prevent it from acting as an internal proton source or competing Pd-ligand[1].
Accelerate Transmetalation: Switch to a more soluble base (e.g.,
Cs2CO3
instead of
K2CO3
) or add a phase-transfer catalyst to increase the effective concentration of the boronate complex.
Q2: My reductive amination / acylation is yielding a mixture of mono- and bis-alkylated/acylated products. How do I control this?
The Causality: The primary amine of (4-Bromothiazol-2-yl)methanamine is highly nucleophilic. However, once mono-acylated or mono-alkylated, the resulting secondary amine/amide retains residual nucleophilicity. Under strongly basic conditions (which deprotonate the newly formed amide), the nitrogen can attack a second equivalent of the electrophile.
The Solution: Strictly control the stoichiometry of the electrophile (1.05 equivalents max). Furthermore, utilize a mild, non-nucleophilic base (like DIPEA) and employ inverse addition (adding the electrophile slowly to the amine solution at 0 °C) to ensure the unreacted primary amine is always in excess relative to the electrophile.
Q3: My starting material shows a persistent impurity at m/z 279.1 that is poisoning my downstream Pd-catalysts. What is it?
The Causality: (4-Bromothiazol-2-yl)methanamine is typically synthesized from 2-(azidomethyl)-4-bromothiazole via a Staudinger reduction using triphenylphosphine (
PPh3
)[2]. This reaction generates stoichiometric triphenylphosphine oxide (TPPO, m/z 279.1). TPPO is notorious for streaking on silica and co-crystallizing with amine hydrochlorides. If carried over, TPPO acts as a competitive ligand, altering the coordination sphere of your palladium catalyst and stalling cross-couplings.
The Solution: Triturate the crude hydrochloride salt in cold diethyl ether or toluene, where TPPO is highly soluble but the amine hydrochloride is not. Alternatively, use polymer-supported triphenylphosphine during the Staudinger reduction for simple filtration-based removal[2].
Self-Validating Experimental Protocols
To mitigate the side reactions discussed above, employ the following field-proven, self-validating protocols.
Protocol A: Chemoselective N-Boc Protection
Objective: Mask the primary amine to prevent catalyst poisoning and proto-debromination during downstream cross-couplings.
Initiation: Suspend (4-Bromothiazol-2-yl)methanamine hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere.
Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at room temperature.
Causality: 1.0 eq neutralizes the HCl salt to liberate the free base; the remaining 1.5 eq acts as the proton scavenger for the subsequent reaction.
Electrophile Addition: Cool the reaction mixture to 0 °C. Add Di-tert-butyl dicarbonate (
Boc2O
) (1.05 eq) dissolved in a minimal amount of DCM dropwise over 15 minutes.
Propagation: Remove the ice bath and stir at room temperature for 2 hours.
Validation Checkpoint 1 (In-Process): Pull a 10 µL aliquot, dilute in Methanol, and analyze via LC-MS. The reaction is complete when the peak at m/z 193/195 (free amine) is completely consumed, replaced by m/z 293/295 (Boc-protected product). If bis-Boc formation is observed (m/z 393/395), quench immediately.
Isolation: Quench with saturated aqueous
NH4Cl
, extract with DCM, dry over
Na2SO4
, and concentrate.
Objective: Couple the 4-bromo position while suppressing proto-debromination and homocoupling.
Reagent Charging: To an oven-dried Schlenk flask, add N-Boc-(4-Bromothiazol-2-yl)methanamine (1.0 eq), the desired aryl boronic acid (1.2 eq), and
K2CO3
(2.0 eq).
Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane and Water (4:1 ratio, 0.1 M).
Causality: The biphasic system dissolves both the organic substrates and the inorganic base. Degas the mixture by bubbling nitrogen through the solution for 15 minutes. Failure to degas introduces
O2
, which oxidizes Pd(0) to Pd(II) and triggers homocoupling.
Catalyst Addition: Quickly add
Pd(dppf)Cl2
(0.05 eq) under a positive stream of nitrogen.
Heating: Seal the flask and heat to 80 °C for 4 hours.
Validation Checkpoint 2 (In-Process): Analyze via LC-MS. Look for the desired product mass. If significant proto-debromination (-78 Da from SM) is observed, your transmetalation is too slow; consider adding 0.1 eq of phase-transfer catalyst (e.g., TBAB) in the next iteration.
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash chromatography.
Mechanistic Pathway Visualization
The following diagram maps the divergent reactivity of the scaffold, highlighting the desired pathways versus the common side-reaction pitfalls.
Reaction pathways and common side products of (4-Bromothiazol-2-yl)methanamine.
References
Source: National Institutes of Health (NIH)
2-Aminomethylene-5-sulfonylthiazole Inhibitors of Lysyl Oxidase (LOX)
Purification challenges with (4-Bromothiazol-2-yl)methanamine hydrochloride
Welcome to the Technical Support Center for the handling and purification of (4-Bromothiazol-2-yl)methanamine hydrochloride (CAS: 1207175-70-9). As a Senior Application Scientist, I frequently encounter researchers strug...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the handling and purification of (4-Bromothiazol-2-yl)methanamine hydrochloride (CAS: 1207175-70-9).
As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of halogenated heteroaryl amines. This specific compound presents a "perfect storm" of purification challenges: extreme polarity, silanol-binding basicity, and a labile carbon-bromine bond that is highly susceptible to photolytic and reductive cleavage.
This guide is designed to move beyond generic advice, providing you with the causality behind common experimental failures and self-validating protocols to ensure high-yield, high-purity recovery.
Part 1: Physicochemical Profiling & The Causality of Challenges
To purify a molecule, you must first understand its vulnerabilities. The difficulties associated with (4-Bromothiazol-2-yl)methanamine hydrochloride stem from three distinct structural features:
The Primary Amine (Silanol Affinity): In its free-base form, the primary amine acts as a strong hydrogen-bond donor and acceptor. On standard normal-phase silica gel, this basic amine interacts aggressively with acidic silanol groups, leading to irreversible adsorption, severe peak tailing, and poor recovery[1].
The 4-Bromothiazole Core (Photolytic Instability): The carbon-bromine bond on the electron-rich thiazole ring is photochemically active. UV irradiation of bromothiazoles in hydrogen-donating solvents (like methanol or ethers) triggers homolytic cleavage, forming a thiazolyl radical that abstracts hydrogen from the solvent to yield a debrominated impurity[2].
The Hydrochloride Salt (Hygroscopicity): The salt form is highly soluble in water and polar protic solvents but completely insoluble in non-polar organics. It acts as a desiccant, absorbing atmospheric moisture which can accelerate degradation if not stored strictly at 2-8°C and protected from light[3].
Part 2: Troubleshooting Guides & FAQs
Q1: My product streaks severely on normal-phase silica gel, and my mass recovery is <30%. How can I improve this?A1: This is a classic manifestation of amine-silanol interaction. Standard hexanes/ethyl acetate gradients will fail because they cannot disrupt the ionic interactions between your basic amine and the acidic silica[1].
Solution: If you must use normal-phase chromatography for the free base, you must neutralize the column. Add a basic modifier (e.g., 1-2% Triethylamine or aqueous NH₄OH) to a polar eluent system like Dichloromethane/Methanol. However, for the hydrochloride salt, Reverse Phase (RP) chromatography is vastly superior[4].
Q2: After RP-HPLC and concentration, my NMR shows a new aromatic proton peak, and the bromine isotope pattern (M / M+2) is missing in my mass spec. What happened?A2: You have inadvertently induced photolytic dehalogenation, converting your product into thiazol-2-ylmethanamine[2].
Causality: Bromothiazoles are sensitive to UV light. Leaving your collected HPLC fractions in clear glass flasks on the benchtop, or exposing them to prolonged heat in a rotary evaporator water bath, provides the activation energy for C-Br bond cleavage.
Prevention: Wrap all collection vessels in aluminum foil. Never use a rotary evaporator for this compound; instead, remove solvents via lyophilization (freeze-drying) in the dark.
Q3: I synthesized the hydrochloride salt using aqueous HCl, and now my product is contaminated with inorganic salts (NaCl). How do I desalt it without an HPLC?A3: Exploit differential solubility. Inorganic salts are insoluble in less polar alcohols, whereas your organic amine hydrochloride retains solubility[5].
Protocol: Suspend the crude solid mixture in anhydrous ethanol or isopropanol. Stir for 30 minutes, then filter out the insoluble inorganic salts. Concentrate the filtrate slightly, and precipitate your pure amine hydrochloride by slowly adding cold diethyl ether.
Part 3: Experimental Workflows & Methodologies
Protocol A: Reverse-Phase HPLC Purification of the Hydrochloride Salt
This self-validating protocol ensures the compound remains fully protonated during separation, preventing peak tailing while avoiding the need for a post-purification salt exchange[6].
Sample Preparation: Dissolve the crude mixture in a minimum volume of 0.05% aqueous HCl. Do not use methanol, as it acts as a hydrogen donor during potential photolysis.
Stationary Phase: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).
Mobile Phase:
Solvent A: HPLC-grade Water containing 0.05% HCl.
Solvent B: HPLC-grade Acetonitrile.
(Note: Using HCl instead of TFA ensures your final product remains a hydrochloride salt, avoiding the formation of mixed trifluoroacetate salts).
Gradient: Run a shallow gradient from 5% B to 40% B over 25 minutes.
Detection: Set UV detection to 254 nm, but minimize the residence time of the compound in the flow cell to prevent UV-induced degradation.
Isolation: Collect fractions into foil-wrapped tubes. Immediately freeze the pooled fractions on dry ice and lyophilize to afford the pure white-to-pale-yellow powder.
Protocol B: Free-Basing and Anhydrous Salt Formation
Use this method if you need to remove non-polar organic impurities before regenerating the pure salt.
Suspend the crude hydrochloride in Dichloromethane (DCM).
Wash with cold, saturated aqueous NaHCO₃ to generate the free base.
Extract the aqueous layer three times with DCM.
Dry the combined organic layers over anhydrous Na₂SO₄.
Filter and concentrate under reduced pressure (shielded from light, bath temp < 30°C).
Redissolve the resulting free-base oil in anhydrous diethyl ether.
Dropwise, add 1.2 equivalents of 2M HCl in diethyl ether at 0°C under an inert atmosphere (N₂ or Argon).
Filter the precipitated pure hydrochloride salt, wash with cold ether, and dry under high vacuum.
Stability issues of (4-Bromothiazol-2-yl)methanamine hydrochloride in solution.
Welcome to the Technical Support Center for (4-Bromothiazol-2-yl)methanamine hydrochloride . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for (4-Bromothiazol-2-yl)methanamine hydrochloride .
As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. To successfully work with bifunctional heterocyclic building blocks, you must understand the underlying physical chemistry and mechanistic vulnerabilities of the molecule. This guide provides causality-driven explanations, self-validating protocols, and quantitative stability profiles to ensure the integrity of your drug development workflows.
Part 1: Core Mechanistic Vulnerabilities (The "Why")
(4-Bromothiazol-2-yl)methanamine hydrochloride is a highly versatile but chemically sensitive building block. Its instability in solution stems from its dual nature: it contains both a nucleophile (the primary methanamine group) and an electrophile (the 4-bromothiazole ring).
When supplied as a hydrochloride (HCl) salt, the primary amine is protonated (
−NH3+
). In this state, the nitrogen lacks a free lone pair, rendering it strictly non-nucleophilic. However, the moment the salt is neutralized in solution (free-basing), the liberated amine can attack the 4-bromo position of adjacent molecules. This intermolecular nucleophilic aromatic substitution (
SNAr
) leads to rapid dimerization and subsequent polymerization[1].
Furthermore, the electron-rich thiazole sulfur and the amine are highly susceptible to oxidation and photolytic degradation[2][3], while specific solvents like Dimethyl Sulfoxide (DMSO) can catalyze spontaneous cyclization and decomposition[4].
Mechanistic pathways of (4-Bromothiazol-2-yl)methanamine degradation in solution.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing rapid precipitation and loss of compound mass when I dissolve the HCl salt in a biological assay buffer (pH 7.4). What is happening?Causality: At pH 7.4, a significant fraction of the methanamine group (typical
pKa
~8.5-9.5) becomes deprotonated. This triggers the intermolecular
SNAr
dimerization described above. The resulting dimers and oligomers are highly lipophilic and insoluble in aqueous media, leading to the observed precipitation.
Solution: Never store this compound as a free base in aqueous solutions. Prepare stock solutions in mildly acidic water (pH 4-5) where the amine remains fully protonated. Only dilute into the final pH 7.4 assay buffer immediately prior to the experiment to minimize the kinetic window for dimerization.
Q2: My DMSO stock solution of the compound turned yellow/brown after a week on the benchtop, and my IC50 values are suddenly shifting. Is the compound still viable?Causality: No, the compound has degraded. Aminothiazoles are notoriously unstable in DMSO. DMSO acts as an amphiphilic solvent that can facilitate spontaneous oxidation, hydrolysis, and complex adduct formation. Studies on related 2-aminothiazole antimalarial compounds have shown that up to 64% of the compound can decompose in DMSO within 7 days at room temperature, leading to false-positive biological activities[4]. The discoloration is a direct visual indicator of oxidative degradation[3].
Solution: Discard the discolored solution. DMSO stock solutions must be prepared fresh. If storage is absolutely necessary, aliquot the DMSO stock, purge the headspace with Argon, and store strictly at -20 °C, which halts the decomposition kinetics[4].
Q3: I need to couple the primary amine to a carboxylic acid using HATU/DIPEA. How do I prevent the compound from polymerizing before it reacts with my target?Causality: Amide coupling requires a non-nucleophilic base (like DIPEA) to liberate the primary amine. If you pre-mix the (4-Bromothiazol-2-yl)methanamine HCl with DIPEA in the absence of the activated carboxylic acid, the amine will immediately attack its own 4-bromo group.
Solution: Employ an in situ trapping strategy. Pre-activate your carboxylic acid with HATU first. Add the (4-Bromothiazol-2-yl)methanamine HCl salt to this mixture. Only then, dropwise add the DIPEA at 0 °C. The activated ester is a vastly superior electrophile compared to the 4-bromothiazole ring, ensuring the amine reacts with your target rather than itself.
Part 3: Quantitative Stability Profiles
To assist in experimental planning, the following table synthesizes the expected stability of (4-Bromothiazol-2-yl)methanamine hydrochloride across various conditions, derived from forced degradation studies of homologous thiazole derivatives[2][3][4].
Solvent / Condition
Temperature
pH
Estimated Stability (
t90
)
Primary Degradation Pathway
Aqueous (0.1 M HCl)
4 °C
< 2.0
> 6 months
Highly stable (Fully protonated)
Aqueous Buffer
25 °C
7.4
< 4 hours
Free-basing leading to Dimerization
DMSO (Anhydrous)
-20 °C
N/A
~ 2 months
Stable if protected from light/moisture
DMSO (Anhydrous)
25 °C
N/A
< 3 days
Oxidation, Adduct formation, Cyclization
Methanol / Water
60 °C
1.0
< 24 hours
Acid-catalyzed Thiazole Hydrolysis
Aqueous (3%
H2O2
)
25 °C
Neutral
< 1 hour
Severe Oxidation (N-oxides, Sulfoxides)
Part 4: Standard Operating Protocols (SOPs)
Protocol: Self-Validating In Situ Free-Basing for Cross-Coupling or Amidation
This protocol ensures that the nucleophilic amine is only liberated in the presence of a superior electrophile, preventing self-polymerization. It includes a mandatory validation step to ensure system integrity.
Materials Required:
(4-Bromothiazol-2-yl)methanamine hydrochloride
Target Electrophile (e.g., pre-activated carboxylic acid or aryl halide with Pd-catalyst)
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
N,N-Diisopropylethylamine (DIPEA)
Argon gas line
Step-by-Step Methodology:
Preparation: Purge a dry, round-bottom flask with Argon. Dissolve your target electrophile (1.0 equiv) in anhydrous DMF.
Activation (If applicable): If performing an amide coupling, add your coupling reagent (e.g., HATU, 1.1 equiv) and stir for 10 minutes to form the activated ester.
Salt Addition: Add the (4-Bromothiazol-2-yl)methanamine hydrochloride (1.05 equiv) directly to the reaction mixture as a solid. Do not dissolve it in base first.
Kinetic Suppression: Cool the reaction vessel to 0 °C using an ice bath. Lowering the temperature suppresses the activation energy required for the intermolecular
SNAr
dimerization.
In Situ Free-Basing: Slowly add DIPEA (2.5 equiv) dropwise over 5 minutes. The base will neutralize the HCl salt, liberating the amine, which will immediately be trapped by the highly reactive activated ester.
Self-Validation (LC-MS Check): After 30 minutes, withdraw a 5 µL aliquot, quench it in 100 µL of 0.1% Formic Acid in Acetonitrile (to immediately re-protonate any unreacted amine), and inject it into an LC-MS.
Pass Criteria: Presence of the desired product mass; absence of
m/z
corresponding to the bromothiazole dimer.
Self-validating workflow for utilizing the hydrochloride salt in coupling reactions.
References
National Institutes of Health (NIH). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. PMC. Retrieved from: [Link]
Technical Support Center: Troubleshooting (4-Bromothiazol-2-yl)methanamine Hydrochloride Workflows
Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who encounter roadblocks when utilizing (4-Bromothiazol-2-yl)meth...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who encounter roadblocks when utilizing (4-Bromothiazol-2-yl)methanamine hydrochloride. This bifunctional building block is highly prized in modern drug discovery—particularly for synthesizing species-selective proteasome inhibitors[1] and bioactive peptidomimetics[2].
However, its dual reactivity presents unique challenges. The primary amine is highly nucleophilic, while the 4-bromo position is primed for transition-metal-catalyzed cross-coupling. Furthermore, the electron-deficient nature of the thiazole ring makes it highly susceptible to base-mediated degradation[3]. This guide is designed to move beyond basic troubleshooting by explaining the causality behind reaction failures and providing self-validating protocols to ensure your synthetic success.
Part 1: Physicochemical Pitfalls & Handling FAQs
Q: Why is my yield severely diminished after free-basing the hydrochloride salt via aqueous workup?A: (4-Bromothiazol-2-yl)methanamine is a highly polar, low-molecular-weight primary amine. Upon neutralization of the hydrochloride salt with an aqueous base (e.g., NaOH or NaHCO₃), the resulting free amine exhibits extreme water solubility. This leads to poor partitioning into standard organic solvents like ethyl acetate or diethyl ether.
The Solution (Causality-Driven): Avoid aqueous extraction entirely. Suspend the hydrochloride salt directly in your reaction solvent (e.g., DMF or DCM) and add 1.2–1.5 equivalents of a non-nucleophilic organic base (such as N,N-diisopropylethylamine, DIPEA) to liberate the free amine in situ immediately prior to adding your electrophile. If isolation is strictly required, saturate the aqueous phase with NaCl (brine) and perform multiple extractions using a highly polar solvent mixture (e.g., 10% isopropanol in chloroform).
Q: I am observing significant dimerization and complex mixture formation during storage of the free base. How can I prevent this?A: The free base is inherently unstable due to intermolecular nucleophilic attack of the primary amine on the electrophilic 4-bromo position of adjacent molecules.
The Solution: Always store the compound as the hydrochloride salt at 2–8 °C under an inert atmosphere. Only generate the free base in situ during the reaction. If you must store the functionalized intermediate, immediately protect the primary amine using a bulky protecting group (e.g., Boc anhydride) to sterically hinder dimerization[4].
Part 2: Multicomponent Assembly (Ugi 4-Component Reaction)
Thiazol-2-ylmethanamine is an excellent amine input for the Ugi four-component reaction (U-4CR), allowing for the rapid, atom-economical assembly of structurally diverse α-acylamino carboxamides[2].
Workflow for the one-pot synthesis of thiazole-containing peptidomimetics via Ugi reaction.
Protocol A: Self-Validating Ugi 4-CR Synthesis
Causality Note: Methanol is chosen as the solvent because it facilitates the initial imine condensation via hydrogen bonding while maintaining the solubility of all four components[2].
Imine Pre-formation: In a dry round-bottom flask, dissolve the aldehyde (1.0 mmol) and (4-Bromothiazol-2-yl)methanamine hydrochloride (1.0 mmol) in anhydrous methanol (5 mL). Add DIPEA (1.1 mmol) to liberate the free amine.
Self-Validation Checkpoint 1: Stir for 30 minutes at room temperature. The solution should exhibit a subtle color shift to a deeper yellow, confirming imine formation.
Component Addition: Add the carboxylic acid (1.0 mmol) followed by the isocyanide (1.0 mmol). Seal the flask and stir at room temperature for 24–48 hours.
Self-Validation Checkpoint 2: Monitor via TLC (Hexane:EtOAc gradient). The highly polar primary amine (which remains at the baseline) must be completely consumed, replaced by a less polar, UV-active product spot.
Work-up: Concentrate under reduced pressure to remove methanol. Dissolve the residue in EtOAc (20 mL), wash with saturated NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL). Dry over anhydrous Na₂SO₄, filter, and purify via silica gel chromatography[2].
Part 3: Palladium-Catalyzed C-N Cross-Coupling at the 4-Bromo Position
When attempting Buchwald-Hartwig amination or Negishi coupling on the 4-bromo position, users frequently report reaction stalling or complete failure. This is primarily caused by base-mediated decomposition of the 4-bromothiazole core[3]. Strong bases (like NaOtBu) trigger irreversible ring opening, which subsequently poisons the palladium catalyst[5].
Kinetic pathways in Pd-catalyzed amination highlighting off-cycle resting states and deactivation.
Quantitative Optimization of Cross-Coupling Conditions
To circumvent catalyst deactivation, kinetic modeling dictates the use of a moderate-strength base like sodium trimethylsilanolate (NaOTMS) combined with a bulky dialkylbiaryl monophosphine ligand (GPhos)[5][6].
Table 1: Optimization of Pd-Catalyzed C-N Cross-Coupling for 4-Bromothiazole Derivatives
Base Used
Ligand
Temp (°C)
Conversion
Causality / Mechanistic Observation
NaOtBu
BrettPhos
80 °C
< 10%
Rapid irreversible base-mediated decomposition of the thiazole core[3].
K₂CO₃
RuPhos
80 °C
~ 25%
Incomplete conversion; reversible off-cycle amine binding stalls the catalytic cycle[6].
NaOTMS
GPhos
50 °C
> 90%
NaOTMS forms a stable OTMS-bound Pd resting state, preventing off-cycle sequestration[5].
Causality Note: By utilizing NaOTMS, the base binds to the oxidative addition complex before the amine, forming a stable resting state that prevents the amine from trapping the palladium in an off-cycle complex[6].
Preparation: In an oven-dried Schlenk flask under argon, combine the N-protected (4-Bromothiazol-2-yl)methanamine derivative (0.2 mmol), secondary amine (0.24 mmol), NaOTMS (0.21 mmol), and the Pd-GPhos pre-catalyst (0.75–1.0 mol%)[6].
Solvent Addition: Add anhydrous THF (0.5 mL) to achieve an optimal moderate concentration (0.4 M). Note: Deviating to higher concentrations or temperatures counterintuitively lowers yields due to accelerated off-cycle pathways.
Reaction: Heat the mixture to exactly 50 °C and stir for 3 hours[6].
Self-Validation Checkpoint: The reaction mixture should transition from a pale suspension to a homogeneous dark amber solution. If the solution turns opaque black within the first 10 minutes, this indicates premature palladium precipitation (palladium black) due to oxygen ingress or base-mediated substrate decomposition. LC-MS analysis should confirm the disappearance of the M/M+2 bromine isotopic signature.
Work-up: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove palladium residues, and concentrate for chromatography.
References
Application Notes and Protocols: One-Pot Synthesis of Bioactive Thiazole-Containing Peptidomimetics using Thiazol-2-ylmethanamin
Source: BenchChem
URL
Source: Journal of Medicinal Chemistry (ACS Publications)
2-Aminomethylene-5-sulfonylthiazole Inhibitors of Lysyl Oxidase (LOX)
Source: Massachusetts Institute of Technology (DSpace@MIT)
Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides
Source: Journal of the American Chemical Society / PMC
URL
Solvent effects on the reactivity of (4-Bromothiazol-2-yl)methanamine hydrochloride
Prepared by the Office of the Senior Application Scientist This technical support guide is designed for researchers, scientists, and drug development professionals working with (4-Bromothiazol-2-yl)methanamine hydrochlor...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Office of the Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals working with (4-Bromothiazol-2-yl)methanamine hydrochloride. Its purpose is to provide in-depth, field-proven insights into how solvent selection critically impacts the reactivity of this versatile bifunctional building block. By understanding the causality behind experimental choices, you can optimize your reaction outcomes, minimize side products, and troubleshoot common issues effectively.
This section addresses the fundamental chemical principles governing the reactivity of (4-Bromothiazol-2-yl)methanamine hydrochloride.
Q1: What are the key reactive sites on this molecule and how does its salt form influence them?
A1: (4-Bromothiazol-2-yl)methanamine hydrochloride possesses two primary reactive sites with distinct chemical properties. The compound is supplied as a hydrochloride salt, which significantly impacts the reactivity of the aminomethyl group.
The Primary Aminomethyl Group (-CH₂NH₃⁺): In its hydrochloride salt form, the primary amine is protonated to form an ammonium salt. This protonation renders the amine non-nucleophilic and protects it from engaging in reactions. To make this site reactive for transformations like N-acylation or N-alkylation, it must be deprotonated to the free base (-CH₂NH₂) using an external base.
The C4-Bromo Substituent (-Br): The bromine atom attached to the thiazole ring at the 4-position is a key site for electrophilic reactivity. It is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents.[1]
Caption: Key reactive sites on the target molecule.
Q2: How does solvent choice affect the deprotonation (free-basing) of the amine hydrochloride?
A2: The choice of solvent is crucial for an effective and clean deprotonation. The primary considerations are the solubility of both the salt and the resulting free base, and the solvent's interaction with the base used.
Solubility: The hydrochloride salt is polar and typically has better solubility in polar solvents like alcohols (methanol, ethanol) or water. However, the resulting free base may be less soluble in these solvents but more soluble in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.
Procedure: A common and effective method is a biphasic workup. Dissolve the salt in water, add a base (e.g., NaHCO₃, K₂CO₃), and then extract the liberated free base into an organic solvent like DCM or ethyl acetate. This ensures a clean separation from the inorganic salts. For in-situ free-basing, a solvent that dissolves both the salt and the base to some extent is needed, though this can be challenging.
Q3: What are the guiding principles for selecting a solvent for reactions at the amine group?
A3: Once the free base is generated, the solvent's properties will directly influence the amine's nucleophilicity. The two main classes of polar solvents have opposing effects.
Polar Protic Solvents (e.g., Ethanol, Water): These solvents possess acidic protons (O-H, N-H) and can form hydrogen bonds with the amine. This "solvation shell" or "cage" stabilizes the nucleophile, effectively shielding it and reducing its reactivity.[2][3] Therefore, polar protic solvents generally slow down nucleophilic attack (e.g., Sₙ2-type reactions like N-acylation).
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These solvents are polar but lack acidic protons. They can solvate the counter-ion (cation) but leave the anionic or neutral nucleophile relatively "naked" and highly reactive.[4] For this reason, polar aprotic solvents are strongly preferred for reactions involving nucleophilic amines, as they enhance their reactivity.[3]
Solvent Class
Examples
Interaction with Amine
Effect on Nucleophilicity
Recommended For
Polar Protic
Water, Ethanol, Methanol
Hydrogen bonding (solvation)
Decreases
Generally avoided
Polar Aprotic
DMF, Acetonitrile, THF, DCM
Dipole-dipole interactions
Increases
N-Acylation, N-Alkylation
Non-Polar
Toluene, Hexane
van der Waals forces
Minimal Effect
Poor solubility limits use
Q4: What solvent properties are critical for palladium-catalyzed cross-coupling at the C4-Br position?
A4: For reactions like Suzuki or Sonogashira couplings, the solvent must perform several roles:
Dissolve Reactants: It must effectively dissolve the thiazole substrate, the coupling partner (e.g., boronic acid), the base, and the catalyst/ligand complex.
Temperature Range: It should have a boiling point suitable for the reaction temperature, which is often elevated (80-110 °C) to drive the reaction forward.
Inertness: It must be inert to the reaction conditions and not interfere with the catalytic cycle.
Polarity: Moderately polar aprotic solvents are often ideal. They help dissolve the polar reagents and intermediates in the catalytic cycle. Common choices include 1,4-dioxane , toluene , DMF , or mixtures (e.g., dioxane/water).[5] The presence of water can sometimes be beneficial, especially in Suzuki couplings, but must be carefully controlled.
Troubleshooting Guide for Common Reactions
This section provides a question-and-answer-based approach to solving specific problems you may encounter during your experiments.
Scenario 1: N-Acylation of the Aminomethyl Group
This reaction is fundamental for building more complex molecules from the amine terminus.
Q: My N-acylation reaction with an acyl chloride in THF shows no product formation. I've added 1.1 equivalents of triethylamine (TEA). What's wrong?
A: The primary issue is the stoichiometry of the base. Since you are starting with a hydrochloride salt, you need one equivalent of base to neutralize the HCl salt and generate the free amine, and a second equivalent to scavenge the HCl produced during the acylation reaction. For this reason, using at least 2.2 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is recommended.[6] TEA can work, but DIPEA's steric bulk further prevents it from acting as a competing nucleophile.
Caption: Troubleshooting workflow for N-acylation reactions.
Q: I'm performing an N-acylation and getting a clean conversion, but my yield is low after workup. Could the solvent be the cause?
A: Yes, especially if you are using a high-boiling point, water-miscible solvent like DMF or DMSO. These solvents can be difficult to remove during aqueous workup and can lead to product loss.
Solution: If using DMF, wash the organic extract (e.g., ethyl acetate) multiple times with a saturated aqueous lithium chloride (LiCl) solution.[5] This helps pull the DMF into the aqueous layer. Alternatively, consider using a lower-boiling point solvent like DCM or THF from the outset if solubility allows.
Scenario 2: Palladium-Catalyzed Suzuki Coupling
This reaction is a powerful tool for C-C bond formation at the C4-position.
Q: My Suzuki coupling is giving low yields, and I see a significant amount of a byproduct that appears to be the debrominated starting material. What's happening?
A: The formation of the debrominated (hydrodehalogenation) product is a common side reaction in cross-coupling.[7] It can be exacerbated by several factors, many of which are solvent-related:
Protic Impurities: The presence of water or other protic species in your solvent can serve as a proton source to quench an intermediate in the catalytic cycle, leading to the debrominated product. Action: Use anhydrous, degassed solvents. Ensure your base and boronic acid are as dry as possible.[7]
High Temperature/Long Reaction Time: Excessive heat or extended reaction times can promote this side reaction. Action: Monitor the reaction closely and stop it once the starting material is consumed. Try running the reaction at a lower temperature (e.g., 80 °C instead of 100 °C).[7]
Base Choice: Strong bases can sometimes promote hydrodehalogenation. Action: Consider using a milder base like K₂CO₃ or Cs₂CO₃.[7]
Q: The amine group appears to be inhibiting my catalyst. Should I protect it, and how does solvent choice relate to this?
A: The free amine can coordinate to the palladium center, potentially inhibiting catalysis. Protecting the amine, for example as a Boc-carbamate, is a robust strategy to prevent this.[8] The choice of solvent becomes critical during both the protection and deprotection steps.
Boc-Protection: This is typically done in a polar aprotic solvent like DCM or THF.
Boc-Deprotection: This requires strong acid (e.g., TFA in DCM, or HCl in dioxane), making solvent choice critical for the stability of the deprotected product.
If you wish to proceed without protection, solvent choice can help mitigate catalyst inhibition. Using a more polar solvent like DMF can sometimes help stabilize the catalytic species and improve turnover.
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation using an Acyl Chloride
This protocol is adapted from standard procedures for the N-acylation of amine hydrochlorides.[6]
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (4-Bromothiazol-2-yl)methanamine hydrochloride (1.0 equiv).
Solvent and Base Addition: Suspend the solid in anhydrous dichloromethane (DCM, approx. 0.1 M concentration). Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to the suspension. Stir for 10-15 minutes at room temperature.
Acylation: Cool the mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 equiv) dropwise via syringe. A white precipitate of DIPEA hydrochloride will form.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for a Suzuki Cross-Coupling Reaction
This protocol is a general starting point based on common practices for Suzuki couplings with heterocyclic halides.[5][9][10]
Preparation: To a dry Schlenk flask under an inert atmosphere, add (4-Bromothiazol-2-yl)methanamine hydrochloride (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add degassed solvent (e.g., 1,4-dioxane/water 4:1, approx. 0.1 M) via cannula.
Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-95 °C) and stir vigorously.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers.
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
References
Filo. (2025). Effect of Solvent on Basicity of Amines.
Gheorghe, A., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. Available at: [Link]
Lau, Y. K., & Kebarle, P. (1981). Hydrogen bonding solvent effect on the basicity of primary amines CH3NH2, C2H5NH2, and CF3CH2NH2. Canadian Journal of Chemistry.
Wang, Y., et al. (2020). Role of Hydrogen Bond Capacity of Solvents in Reactions of Amines With CO2: A Computational Study. Frontiers in Chemistry. Available at: [Link]
Javed, S., et al. (2020). Dissecting Solvent Effects on Hydrogen Bonding. Angewandte Chemie International Edition. Available at: [Link]
LibreTexts Chemistry. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available at: [Link]
ResearchGate. (n.d.). Properties and Reactions of Thiazole. Available at: [Link]
Zaitsau, D. H., et al. (2012). Thermodynamic functions of hydrogen bonding of amines in methanol derived from solution calorimetry data and headspace analysis. Thermochimica Acta. Available at: [Link]
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry. Available at: [Link]
Chemistry Stack Exchange. (2014). What is the result when the polarity of the solvent is increased in nucleophilic substitution?. Available at: [Link]
Wang, S., et al. (2020). Brønsted acid-promoted thiazole synthesis under metal-free conditions using sulfur powder as the sulfur source. RSC Advances. Available at: [Link]
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St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17. Available at: [Link]
ResearchGate. (2026). (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Available at: [Link]
Brevet, D., et al. (2020). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. Available at: [Link]
OCLUE - Open Textbook Publishing. (n.d.). Chapter 4: Nucleophilic Substitution Part II. Available at: [Link]
Talele, S., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link]
Consonni, R., et al. (1975). Reactivity of thiazole derivatives. IV. Kinetics and mechanisms of the reaction of 2-halogeno-4(5)-X-thiazoles with methoxide ion. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
University of Rochester, Department of Chemistry. (2026). Troubleshooting: About. Available at: [Link]
Moody, C. M., et al. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances. Available at: [Link]
A Comparative Guide to the Characterization of (4-Bromothiazol-2-yl)methanamine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals The 1,3-thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and abil...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The 1,3-thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug discovery. The specific derivative, (4-Bromothiazol-2-yl)methanamine, offers three key points for synthetic diversification: the bromine atom at the 4-position, the primary amine, and the thiazole ring itself, which can be modified or replaced with bioisosteres. This guide will explore the characterization of derivatives functionalized at the primary amine, compare them to the parent compound, and discuss relevant bioisosteric alternatives.
The Strategic Importance of the (4-Bromothiazol-2-yl)methanamine Scaffold
The (4-Bromothiazol-2-yl)methanamine scaffold is of significant interest due to its potential as a building block for a diverse range of biologically active molecules. The 2-aminothiazole moiety is a known kinase inhibitor template, and derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] The bromine atom at the C4 position provides a handle for further synthetic modification, such as cross-coupling reactions, allowing for the introduction of additional diversity and the fine-tuning of biological activity. The primary amine at the C2-methyl position is a key site for derivatization to explore structure-activity relationships (SAR).
Synthesis and Derivatization
The parent compound, (4-Bromothiazol-2-yl)methanamine hydrochloride, serves as the starting material for a variety of derivatives. The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to generate a library of analogues. For the purpose of this guide, we will consider three representative derivatives to illustrate the characterization process:
The synthesis of these derivatives typically involves standard organic chemistry transformations. For instance, the acylation to form Derivatives A and B can be achieved by reacting the parent amine with the corresponding acyl chloride or anhydride in the presence of a base. The alkylation to form Derivative C can be accomplished via reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride.
Caption: Synthetic routes to representative derivatives.
Comparative Characterization
A thorough characterization is essential to confirm the structure and purity of newly synthesized derivatives. This section compares the expected analytical data for the parent compound and its derivatives.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. The chemical shifts of protons and carbons are sensitive to the electronic environment, providing clear evidence of derivatization.
Note: Predicted chemical shifts are based on general principles and data from analogous structures.[6][7] Actual values may vary.
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. The presence of bromine results in a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).[8]
Compound
Expected [M+H]⁺ (m/z)
Key Fragmentation Pathways
Parent Compound
193/195
Loss of NH₃, cleavage of the thiazole ring.
Derivative A (N-acetyl)
235/237
Loss of ketene (CH₂=C=O), loss of the acetyl group.
Derivative B (N-benzoyl)
297/299
Loss of the benzoyl group, formation of the benzoyl cation (m/z 105).
Derivative C (N,N-dimethyl)
221/223
α-cleavage leading to the loss of a methyl radical, formation of an iminium ion.
Note: Fragmentation is complex and dependent on ionization conditions.[9][10] The listed pathways are common for these functional groups.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of synthesized compounds. A well-developed reversed-phase HPLC method can separate the parent compound, derivatives, starting materials, and potential byproducts.
Generalized HPLC Protocol for Thiazole Derivatives:
System: HPLC with UV detector.
Column: C18, 4.6 x 150 mm, 5 µm.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
Mobile Phase B: Acetonitrile.
Gradient: A typical gradient would be from 5% B to 95% B over 15-20 minutes.
Flow Rate: 1.0 mL/min.
Detection: 254 nm or a wavelength of maximum absorbance for the specific derivative.
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total peak area.
This protocol should be optimized for each specific compound to ensure adequate separation from impurities.[11][12]
Caption: General workflow for synthesis and characterization.
Comparison with Alternative Scaffolds
In drug discovery, it is often beneficial to explore bioisosteric replacements for a core scaffold to improve properties such as potency, selectivity, or pharmacokinetics.[13] Bioisosteres are functional groups with similar physical or chemical properties that can be interchanged to modulate the biological activity of a compound.
Scaffold
Rationale for Use
Potential Advantages
Potential Disadvantages
1,3,4-Oxadiazole
Bioisostere of the thiazole ring, can act as a hydrogen bond acceptor.[13]
May improve metabolic stability and solubility.
Different electronic properties compared to thiazole.
1,3,4-Thiadiazole
Close structural analogue of thiazole, also a known pharmacophore in many drugs.[13]
Similar geometry and electronic properties to thiazole.
May have similar metabolic liabilities to thiazole.
4-Aminoimidazole
Shown to be an effective hinge-binder in kinases, a potential replacement for the aminothiazole scaffold.[14]
May offer a different binding mode and selectivity profile.
Synthesis can be more complex.
1,2,3-Triazole
Can mimic the amide bond and other five-membered heterocycles.[15][16]
Often synthetically accessible via "click chemistry", can improve metabolic stability.
Different vectoral arrangement of substituents compared to thiazole.
Performance Comparison: Biological Activity
The ultimate goal of synthesizing these derivatives is to modulate their biological activity. Based on the extensive literature on 2-aminothiazole derivatives, we can predict how the modifications in our representative derivatives might influence their performance in biological assays.[1][11]
Anticipated Biological Activity Trends:
Anticancer Activity: Many 2-aminothiazole derivatives function as kinase inhibitors.[17] The nature of the N-substituent is critical for binding to the target kinase. Aromatic amides (like Derivative B) can often form additional π-stacking or hydrogen bonding interactions within the active site, potentially leading to higher potency compared to simple alkyl amides (Derivative A) or amines (Parent Compound and Derivative C).[4]
Antimicrobial Activity: The antimicrobial activity of thiazole derivatives is often influenced by their overall lipophilicity and ability to penetrate the bacterial cell wall. The introduction of different functional groups can significantly alter these properties. Structure-activity relationship studies have shown that both electron-donating and electron-withdrawing groups can influence antimicrobial potency.[6]
Experimental Protocols for Biological Evaluation:
Anticancer Activity (In Vitro):
A standard protocol to assess anticancer activity is the MTT assay, which measures cell viability.[18]
Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., from 0.01 µM to 100 µM) for 48-72 hours.
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
Data Analysis: Solubilize the formazan crystals and measure the absorbance at ~570 nm. Calculate the concentration that inhibits 50% of cell growth (IC₅₀). A lower IC₅₀ value indicates higher potency.
Antimicrobial Activity (In Vitro):
The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial activity.
Bacterial/Fungal Culture: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
Broth Microdilution: In a 96-well plate, prepare serial dilutions of the test compounds in a suitable growth medium.
Inoculation: Add the microbial inoculum to each well.
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
These protocols provide a baseline for comparing the performance of the derivatives and understanding their structure-activity relationships.[12][19][20]
Conclusion
The (4-Bromothiazol-2-yl)methanamine hydrochloride scaffold is a valuable starting point for the development of novel therapeutic agents. A systematic approach to derivatization, coupled with thorough analytical and biological characterization, is crucial for understanding the structure-activity relationships and for optimizing the properties of lead compounds. This guide has provided a framework for the comparative characterization of N-substituted derivatives, highlighting the key analytical techniques and biological assays necessary for their evaluation. By comparing these derivatives to the parent compound and considering bioisosteric alternatives, researchers can make informed decisions in the design and development of the next generation of thiazole-based drugs.
References
Nakib, T. A., & Meegan, M. J. (2018). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Bioorganic & Medicinal Chemistry, 26(15), 4343-4354. [Link]
Singh, P., & Tomer, R. (2015). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 97, 712-723. [Link]
National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Lines Screen. Developmental Therapeutics Program. [Link]
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]
Koprivanac, N., & Parlov Vuković, J. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Molecules, 27(18), 5896. [Link]
El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. [Link]
Popa, A., et al. (2022). Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. Bioorganic Chemistry, 121, 105691. [Link]
Salmaso, V., et al. (2017). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules, 22(11), 1859. [Link]
Kocabas, E., & Sirit, A. (2010). A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. Hacettepe Journal of Biology and Chemistry, 38(4), 285-291. [Link]
D'hooghe, M., & Van Brabandt, W. (2012). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Current Topics in Medicinal Chemistry, 12(12), 1291-1319. [Link]
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176. [Link]
Popa, A., et al. (2022). Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. Bioorganic Chemistry, 121, 105691. [Link]
Kumar, A., et al. (2016). The summary of structure activity relationship studies of 2-aminothiazole derivatives. ResearchGate. [Link]
El-Metwaly, N. M., et al. (2021). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. [Link]
Khan, I., et al. (2021). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Molecules, 26(22), 6953. [Link]
Suzhou Sibian Chemical Technology Co.,Ltd. (n.d.). (4-Bromothiazol-2-yl)methanamine hydrochloride (1207175-70-9). [Link]
Ebaida, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]
Ebaida, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]
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de la Torre, M. C., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1098-1106. [Link]
Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]
Al-Ghamdi, A. A. M., et al. (2021). Synthesis, Characterization, Antimicrobial Properties, and Antioxidant Activities of Silver-N-Heterocyclic Carbene Complexes. Journal of Chemistry, 2021, 5580288. [Link]
Wadher, S. J., et al. (2007). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 19(5), 3451-3456. [Link]
Deshmukh, R. G., & Patil, S. D. (2014). Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. ResearchGate. [Link]
Al-Zaydi, K. M. (2012). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 17(6), 6836-6848. [Link]
Ngameni, B., et al. (2019). Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-ene-1-one. ResearchGate. [Link]
Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(30), 26369-26383. [Link]
Das, J., et al. (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]
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Comparative Guide: Biological Activity of Compounds Synthesized from (4-Bromothiazol-2-yl)methanamine Hydrochloride
(4-Bromothiazol-2-yl)methanamine hydrochloride (CAS: 1207175-70-9) is a highly versatile chemical building block in modern drug discovery[1]. The presence of both a halogenated thiazole ring and a primary amine functiona...
Author: BenchChem Technical Support Team. Date: March 2026
(4-Bromothiazol-2-yl)methanamine hydrochloride (CAS: 1207175-70-9) is a highly versatile chemical building block in modern drug discovery[1]. The presence of both a halogenated thiazole ring and a primary amine functionality allows it to serve as a core scaffold for synthesizing diverse therapeutic agents[2].
This guide objectively compares the performance, structural-activity relationships (SAR), and biological activities of two major classes of compounds derived from this precursor: Piperidine Carboxamides (antimalarial proteasome inhibitors) and 2-Aminomethylene-5-sulfonylthiazoles (AMTz) (anti-cancer lysyl oxidase inhibitors).
Comparative Overview of Therapeutic Derivatives
The utility of (4-Bromothiazol-2-yl)methanamine hydrochloride branches into two distinct pharmacological pathways. By functionalizing the primary amine or leveraging the brominated thiazole ring for cross-coupling, researchers have developed highly selective inhibitors for entirely different biological targets.
Table 1: Performance Comparison of Target Derivatives vs. Alternatives
With the rise of artemisinin-resistant Plasmodium falciparum, the parasite's 20S proteasome has emerged as a critical target. (4-Bromothiazol-2-yl)methanamine is utilized to synthesize piperidine carboxamides that specifically target the Pf20Sβ5 chymotrypsin-like active site[3].
Causality in Structural Design (SAR)
Early iterations of these inhibitors suffered from rapid degradation in vivo. Experimental data revealed that carboxylesterases (such as CES2) in human hepatocytes were rapidly hydrolyzing the side-chain amides[6].
The Engineering Choice: Researchers introduced a methyl group at the C2 position of the piperidine ring[6].
The Causality: This methylation creates profound steric hindrance around the amide carbonyl, physically blocking nucleophilic attack by CES2. Consequently, amide hydrolysis was nearly eliminated, dramatically decreasing intrinsic clearance and increasing the drug's half-life without sacrificing binding affinity to the Pf20Sβ5 pocket[6].
Mechanism of P. falciparum proteasome inhibition by piperidine carboxamides.
Deep Dive: Anti-Cancer LOX/LOXL2 Inhibitors
The Lysyl Oxidase (LOX) family catalyzes the cross-linking of collagen and elastin, stabilizing the extracellular matrix (ECM). Overexpression of LOX/LOXL2 is heavily implicated in tumor progression and metastasis. (4-Bromothiazol-2-yl)methanamine is a vital precursor for synthesizing 2-Aminomethylene-5-sulfonylthiazoles (AMTz), a class of potent LOX inhibitors[4].
Causality in Structural Design (SAR)
Historically, 2,5-substituted thiophenes were used to target LOX enzymes. However, researchers hypothesized that altering the electronic distribution of the core heterocycle could improve target engagement.
The Engineering Choice: The thiophene core was replaced with a thiazole core derived from N-Boc-protected (4-bromothiazol-2-yl)methanamine[4].
The Causality: The incorporation of the nitrogen atom in the thiazole ring alters the dipole moment and electronic distribution of the molecule. This modification not only retained the baseline activity but shifted the interaction to an irreversible binding mode against LOXL2[5]. This irreversible inhibition translates to superior pharmacokinetic properties and significant delays in tumor growth in spontaneous breast cancer models compared to the thiophene alternatives[5].
Synthesis and biological pathway of AMTz inhibitors targeting LOX/LOXL2 in cancer.
To ensure reproducibility and trust, the following protocols outline the synthesis of the active intermediates from (4-Bromothiazol-2-yl)methanamine hydrochloride, incorporating self-validating checkpoints.
Protocol A: Staudinger Reduction to Yield Free Base for Antimalarial Synthesis
When synthesizing piperidine carboxamides, the free base of (4-Bromothiazol-2-yl)methanamine is often generated from an azide precursor. Using polymer-supported reagents prevents the contamination of sensitive amine intermediates[3].
Preparation: Dissolve 2-(azidomethyl)-4-bromothiazole (approx. 22.4 mmol) in a 10:1 mixture of Tetrahydrofuran (THF) and water (55 mL)[7].
Reduction: Add polymer-supported triphenylphosphine (Ph3P) (1.0 equiv) to the solution[3]. Causality: Polymer-supported Ph3P is chosen over standard Ph3P because the byproduct (triphenylphosphine oxide) remains bound to the insoluble resin, allowing for purification by simple filtration rather than complex chromatography.
Reaction: Stir the mixture at reflux (60°C) for 3 to 24 hours[3][7].
Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the azide peak (approx. 2100 cm⁻¹ on IR) and the emergence of the primary amine mass confirm completion[7].
Isolation: Cool to room temperature, filter through a sintered glass funnel, wash with Ethyl Acetate (EtOAc), and concentrate the filtrate to yield the pure (4-Bromothiazol-2-yl)methanamine[3][7].
Protocol B: Palladium-Catalyzed Coupling for AMTz (Anti-Cancer) Synthesis
To generate LOX inhibitors, the bromine atom on the thiazole ring is utilized as a coupling site[4].
Protection: Ensure the primary amine of (4-Bromothiazol-2-yl)methanamine is N-Boc protected to prevent unwanted side reactions during cross-coupling[4].
Coupling: React the N-Boc-(4-bromothiazol-2-yl)methanamine with a selected thiol derivative using a Palladium catalyst (e.g., Pd2(dba)3) and a ligand (e.g., Xantphos) in a suitable solvent system (toluene/tBuOH)[4][8].
Oxidation: Treat the resulting thioether intermediate with meta-Chloroperoxybenzoic acid (m-CPBA) to oxidize the sulfur atom, yielding the sulfonyl group[4].
Validation Checkpoint: Perform NMR spectroscopy. The shift of the protons adjacent to the sulfur atom will validate successful oxidation to the sulfone.
Deprotection: Remove the Boc protecting group using HCl to yield the final 2-Aminomethylene-5-sulfonylthiazole (AMTz) active compound[4].
References
Bioactive (thiazol-2-yl)amine derivatives. ResearchGate. Available at:[Link]
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC (National Institutes of Health). Available at:[Link]
Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
2-Aminomethylene-5-sulfonylthiazole Inhibitors of Lysyl Oxidase (LOX) and LOXL2 Show Significant Efficacy in Delaying Tumor Growth. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
2-Aminomethylene-5-sulfonylthiazole Inhibitors of Lysyl Oxidase (LOX) and LOXL2 Show Significant Efficacy in Delaying Tumor Growth - PMC. PMC (National Institutes of Health). Available at:[Link]
US10807974B2 - Methylamine derivatives as lysyl oxidase inhibitors for the treatment of cancer. Google Patents.
Comparative Reactivity of Bromothiazole Isomers in Drug Synthesis: A Guide to Regioselective Functionalization
Executive Summary The thiazole core is a privileged scaffold in medicinal chemistry, forming the structural backbone of critical therapeutics ranging from the cystic fibrosis drug lumacaftor to the CDK4/6 inhibitor abema...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The thiazole core is a privileged scaffold in medicinal chemistry, forming the structural backbone of critical therapeutics ranging from the cystic fibrosis drug lumacaftor to the CDK4/6 inhibitor abemaciclib, as highlighted in1[1]. During the synthesis of these complex molecules, bromothiazoles serve as indispensable electrophilic building blocks[2]. However, the three distinct positions on the thiazole ring (C2, C4, and C5) exhibit drastically different electronic properties. Understanding the mechanistic causality behind this reactivity gradient is essential for designing regioselective cross-coupling and halogen-metal exchange workflows. This guide provides an objective, data-driven comparison of bromothiazole isomers to streamline your synthetic routing.
Mechanistic Causality: The Reactivity Gradient
The reactivity of the thiazole ring toward palladium-catalyzed oxidative addition and nucleophilic attack is strictly dictated by its asymmetric electronic distribution, detailed extensively in 3[3].
C2-Position (Highest Reactivity): Positioned
α
to both the electronegative nitrogen and sulfur atoms, the C2 carbon is highly electron-deficient. This results in the lowest Carbon-Bromine Bond Dissociation Energy (BDE). Consequently, 2-bromothiazole undergoes extremely rapid oxidative addition, making it the most reactive isomer in Suzuki, Stille, and Negishi couplings.
C5-Position (Moderate Reactivity): Positioned
α
to the sulfur atom, the C5 carbon is moderately electron-deficient. While it participates readily in cross-coupling, it is uniquely favored for halogen-metal exchange (e.g., lithiation) because the resulting anion is strongly stabilized by the adjacent sulfur without suffering from lone-pair repulsion from the nitrogen.
C4-Position (Lowest Reactivity): Despite being
α
to nitrogen, the C4 position possesses the highest electron density in the ring. The C4-Br bond has the highest BDE, making oxidative addition notoriously slow. Functionalizing this position requires forcing conditions and highly active, electron-rich palladium catalysts[4].
Electronic distribution and reactivity gradient of bromothiazole isomers in cross-coupling.
Quantitative Performance Comparison
To facilitate synthetic planning, the following tables summarize the quantitative performance of bromothiazole isomers under standard cross-coupling conditions.
Table 1: Comparative Reactivity of Bromothiazole Isomers in Cross-Coupling
Isomer
Relative Reactivity
C-Br Bond Dissociation Energy
Optimal Cross-Coupling Conditions
Typical Yields
2-Bromothiazole
High (Rank 1)
Lowest
25°C to 60°C, Standard Pd(0) (e.g., Pd(PPh₃)₄)
85–95%
5-Bromothiazole
Moderate (Rank 2)
Intermediate
60°C to 80°C, Standard Pd(0)
75–85%
4-Bromothiazole
Low (Rank 3)
Highest
80°C to 110°C, Active Pd (e.g., Pd(dppf)Cl₂)
60–75%
The stark contrast in reactivity allows for highly regioselective sequential couplings on polyhalogenated scaffolds. As demonstrated in4[4], 2,4-dibromothiazole can be functionalized sequentially without the need for protecting groups.
Table 2: Regioselective Sequential Coupling of 2,4-Dibromothiazole
Step
Position Targeted
Reagents / Catalyst
Temperature
Outcome / Yield
1
C2-Position
Organozinc/Boronic Acid, Pd(PPh₃)₄
25°C (Room Temp)
2-Substituted-4-bromothiazole (88–97%)
2
C4-Position
Organotin/Organozinc, Pd(dppf)Cl₂
70°C (Reflux)
2,4-Disubstituted Thiazole (58–82%)
Self-Validating Experimental Protocols
A robust protocol must be self-validating to prevent downstream failures in multi-step drug synthesis. The following methodologies incorporate built-in analytical checkpoints.
Self-validating experimental workflow for regioselective bromothiazole cross-coupling.
Protocol A: Regioselective C2-Coupling of 2,4-Dibromothiazole
Objective: Achieve >95% regioselectivity at the C2 position while preserving the C4-Br bond for subsequent derivatization[4].
Reaction Setup: In a flame-dried Schlenk flask, dissolve 2,4-dibromothiazole (1.0 equiv) and the aryl boronic acid (1.05 equiv) in degassed THF/H₂O (4:1).
Catalyst Addition (Causality): Add Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ (2.0 equiv). Why Pd(PPh₃)₄? The C2-Br bond is highly activated; a basic, unhindered phosphine is perfectly sufficient for rapid oxidative addition. Using a more active catalyst could risk unwanted insertion at C4.
Temperature Control (Causality): Stir the reaction strictly at 25°C . Why room temperature? The activation energy barrier for C4-Br oxidative addition is high. Keeping the reaction at 25°C kinetically freezes out the C4 side-reaction, ensuring perfect regioselectivity.
Self-Validation (LC-MS Isotope Tracking): Monitor the reaction via LC-MS. You are looking for the disappearance of the dibromide isotopic cluster (M, M+2, M+4 in a 1:2:1 ratio) and the appearance of the monobromide product cluster (M, M+2 in a 1:1 ratio).
Workup & Isolation: Quench with water, extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.
Protocol B: Forcing C4-Arylation of 4-Bromothiazole
Objective: Overcome the high electron density at C4 to achieve complete functionalization.
Reaction Setup: Dissolve the 2-substituted-4-bromothiazole intermediate (1.0 equiv) and aryl boronic acid (1.5 equiv) in degassed 1,4-Dioxane/H₂O (4:1).
Catalyst Addition (Causality): Add Pd(dppf)Cl₂ (5 mol%) and K₃PO₄ (3.0 equiv). Why Pd(dppf)Cl₂? The bidentate dppf ligand is highly electron-rich, which significantly increases the electron density on the palladium center, accelerating the difficult oxidative addition into the inert C4-Br bond[3].
Temperature Control: Heat the reaction to 80°C–100°C for 12 hours.
Self-Validation (NMR Internal Standard): Prior to column chromatography, take a crude ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard. Why? Thiazoles can be volatile or lost during silica purification. The internal standard (singlet at ~6.1 ppm) allows you to calculate the exact quantitative conversion by integrating against the distinct C5-H thiazole proton, eliminating isolation bias.
Strategic Applications in Drug Discovery
The differential reactivity of bromothiazole isomers is not just a mechanistic curiosity; it is a critical strategic tool in the total synthesis of biologically active natural products and pharmaceuticals. For instance, the synthesis of complex bithiazole antibiotics, such as Cystothiazole E , relies entirely on the regioselective sequential cross-coupling of 2,4-dibromothiazole[4][5]. By executing a room-temperature Negishi coupling at C2 followed by a high-temperature Stille coupling at C4, chemists can rapidly assemble the bithiazole core with perfect regiocontrol.
Sequential regioselective cross-coupling pathway for 2,4-disubstituted bithiazole synthesis.
References
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews (eScholarship).3
Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. American Chemical Society (ACS).4
Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry (ACS Publications).2
Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central (PMC).1
In vitro and in vivo studies of (4-Bromothiazol-2-yl)methanamine hydrochloride derivatives
Advanced In Vitro and In Vivo Profiling of (4-Bromothiazol-2-yl)methanamine Hydrochloride Derivatives: A Comparative Technical Guide Executive Summary The development of highly specific, biologically active molecules req...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced In Vitro and In Vivo Profiling of (4-Bromothiazol-2-yl)methanamine Hydrochloride Derivatives: A Comparative Technical Guide
Executive Summary
The development of highly specific, biologically active molecules requires versatile and structurally optimized chemical building blocks. (4-Bromothiazol-2-yl)methanamine hydrochloride (CAS: 1207175-70-9) has emerged as a privileged scaffold in modern drug discovery. The bromine atom at the 4-position enables rapid, late-stage diversification via Suzuki-Miyaura cross-coupling, while the thiazole ring significantly reduces overall lipophilicity compared to traditional benzothiazole analogs[1][2].
This guide provides an objective, data-driven comparison of (4-Bromothiazol-2-yl)methanamine derivatives against standard-of-care alternatives in two critical fields: Neurodegenerative PET Imaging (targeting
α
-Synuclein) and Antimicrobial Therapeutics (targeting Clostridioides difficile).
Application 1: Neuroimaging PET Tracers (APT-13 vs. Standard Tracers)
The differentiation of Parkinson’s Disease (PD) from Alzheimer's Disease (AD) relies heavily on the ability to selectively image
α
-synuclein (
α
-syn) aggregates over Amyloid-
β
(A
β
) plaques. Traditional tracers like [11C]-PiB exhibit high affinity for A
β
but fail to distinguish between the overlapping neurodegenerative pathologies[3].
By incorporating the 4-bromothiazol-2-yl moiety, researchers have developed Arylpyrazolethiazole (APT) derivatives, such as APT-13 (4-(5-(4-bromothiazol-2-yl)-1H-pyrazol-3-yl)-N-methylaniline). The thiazole substitution drastically lowers lipophilicity, which is critical for preventing non-specific white matter binding in the brain, resulting in superior pharmacokinetic clearance and high specific uptake[1][3].
Quantitative Data Comparison
Table 1: In Vitro and In Vivo Profiling of PET Radiotracers
Compound
Primary Target
Ki
(
α
-Syn)
Ki
(A
β
)
Selectivity Ratio
Brain
SUVpeak
(Mice)
Clearance (
t1/2
)
APT-13
α
-Synuclein
27.8 ± 9.7 nM
92.6 ± 48.8 nM
> 3.3-fold
1.94 ± 0.29
9 ± 1 min
[11C]-PiB
Amyloid-
β
> 1000 nM
~ 1.5 nM
N/A (Favors A
β
)
High
Slow
F0502B
α
-Synuclein
High Affinity
Low Affinity
Moderate
Moderate
Moderate
(Data sourced from comparative in vitro fibril binding assays and in vivo microPET imaging[3])
Workflow for in vitro and in vivo evaluation of APT-13 PET tracers.
Fibril Preparation: Generate recombinant
α
-syn and A
β1−42
fibrils.
Causality in Design: Fibrillization must be conducted in Tris-HCl buffer (pH 7.4) rather than PBS. Phosphate ions can artificially accelerate fibril aggregation and alter the binding pocket conformation of
α
-synuclein, leading to false-positive affinity readings.
Competitive Displacement Assay: Incubate fibrils with a fixed concentration of radioligand (e.g., [3H]-APT-13) and varying concentrations of unlabeled competitor (0.1 nM to 10 µM).
Causality in Design: The radioligand concentration is deliberately kept below 10% of its
Kd
. This ensures pseudo-first-order kinetics, preventing ligand depletion and ensuring the measured
Ki
accurately reflects competitive displacement. Include PiB as an internal negative control for
α
-syn assays to validate the selectivity window.
In Vivo MicroPET: Inject [11C]-APT-13 via the tail vein of wild-type mice (<200 µL volume). Conduct dynamic emission scans for 60 minutes.
Causality in Design: Dynamic scanning (rather than static endpoint scanning) is mandatory to capture both the rapid wash-in and wash-out phases, which are critical for calculating the
t1/2
clearance rate of 9 ± 1 min[3].
Application 2: Antimicrobial Therapeutics (AJ-024 vs. Vancomycin)
Thiopeptides represent a class of macrocyclic antibiotics with potent activity against Gram-positive bacteria. By utilizing (4-Bromothiazol-2-yl)methanamine as a coupling partner, researchers synthesized AJ-024 , a nitroimidazole-containing thiopeptide derivative. AJ-024 demonstrates exceptional in vitro and in vivo efficacy against hypervirulent Clostridioides difficile strains (e.g., Ribotype 027), outperforming the clinical standard, Vancomycin[2].
Quantitative Data Comparison
Table 2: Antimicrobial Efficacy of AJ-024 vs. Vancomycin
Strain (C. difficile)
Ribotype
AJ-024 MIC (µg/mL)
Vancomycin MIC (µg/mL)
Mechanism of Action
ATCC 9689
001
0.25
1.0
Protein Synthesis Inhibition
ATCC 43255
087
0.25
1.0
Cell Wall Synthesis Inhibition
ATCC 51695
001
0.25
1.0
Protein Synthesis Inhibition
Clinical Isolates (
MIC50
)
Various
0.50
1.0
-
(Data sourced from in vitro susceptibility testing of 53 highly classified clinical isolates[2])
Mechanistic comparison of AJ-024 vs. Vancomycin against C. difficile.
Media Pre-Reduction: Prepare Brucella broth supplemented with hemin (5 µg/mL) and vitamin K1 (1 µg/mL). Place the media in an anaerobic chamber (85% N2, 10% H2, 5% CO2) for 24 hours prior to use.
Causality in Design:C. difficile is a strict anaerobe. The pre-reduction step eliminates dissolved oxygen that would cause oxidative stress, which can artificially lower the MIC. The addition of resazurin (a redox indicator) to a control well serves as a self-validating system; it remains colorless only if strict anaerobiosis is achieved.
Inoculum Preparation: Suspend C. difficile colonies in pre-reduced broth to a turbidity equivalent to a 0.5 McFarland standard, then dilute to achieve a final inoculum of
5×105
CFU/mL.
Causality in Design: Hemin and vitamin K1 are essential for robust metabolic expression. This ensures the assay evaluates the thiopeptide's efficacy against fully virulent, actively dividing cells rather than metabolically dormant ones.
Incubation and Readout: Incubate plates anaerobically at 37°C for 48 hours. Determine the MIC as the lowest concentration of AJ-024 that completely inhibits visible growth.
Conclusion
The (4-Bromothiazol-2-yl)methanamine hydrochloride scaffold offers distinct physicochemical advantages over traditional aromatic systems. Whether utilized to reduce lipophilicity in CNS-penetrant PET tracers (APT-13) or to serve as a versatile cross-coupling handle for macrocyclic antibiotics (AJ-024), its derivatives consistently demonstrate superior target selectivity and pharmacokinetic profiles when compared to legacy standards like PiB and Vancomycin.
References
Development of Positron Emission Tomography Radiotracers for Imaging α-Synuclein Aggregates
Source: MDPI
URL:[Link]
Advancing Parkinson's Disease Diagnostics: The Potential of Arylpyrazolethiazole Derivatives for Imaging α-Synuclein Aggregates
Source: PubMed Central (PMC) / NIH
URL:[Link]
Nitro-Group-Containing Thiopeptide Derivatives as Promising Agents to Target Clostridioides difficile
Source: University of British Columbia / PMC
URL:[Link]
Purity analysis and validation of (4-Bromothiazol-2-yl)methanamine hydrochloride
As a Senior Application Scientist bridging the gap between discovery chemistry and process development, I frequently encounter the hidden costs of utilizing sub-standard chemical building blocks. When synthesizing comple...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist bridging the gap between discovery chemistry and process development, I frequently encounter the hidden costs of utilizing sub-standard chemical building blocks. When synthesizing complex active pharmaceutical ingredients (APIs), the quality of your starting materials dictates the efficiency of your entire downstream pipeline.
This guide provides an in-depth, objective comparison of purity grades for (4-Bromothiazol-2-yl)methanamine hydrochloride (CAS 1207175-70-9) , alongside a fully self-validating analytical methodology designed to meet modern regulatory standards.
The Strategic Role of the Amine Building Block
(4-Bromothiazol-2-yl)methanamine hydrochloride is a highly versatile primary amine intermediate. It has been prominently utilized in the synthesis of species-selective reversible proteasome inhibitors for the treatment of malaria[1], and in the development of 2-aminomethylene-5-sulfonylthiazole inhibitors targeting Lysyl Oxidase-like 2 (LOXL2) to delay tumor growth[2].
The Causality of Purity in Downstream Synthesis
Why does the purity of this specific hydrochloride salt matter so much?
Regioisomeric Propagation: The synthesis of substituted thiazoles often yields regioisomers (e.g., 5-bromo vs. 4-bromo). If a standard commercial grade contains even 3% of the 5-bromo isomer, this impurity will undergo identical amide coupling or reductive amination reactions. The resulting downstream API impurity will be structurally nearly identical to your target, making it exceptionally difficult and expensive to separate via preparative HPLC.
Salt Stoichiometry & Coupling Efficiency: As an amine hydrochloride, the exact assay value (free base vs. salt ratio) dictates the precise equivalents of organic base (e.g., DIPEA or TEA) required to liberate the free amine during coupling. An inaccurate assay leads to either incomplete conversion (if under-based) or side reactions (if over-based).
Objective Comparison: Product Purity Grades
To illustrate the impact of starting material quality, the table below compares the analytical profiles and downstream implications of three common grades of (4-Bromothiazol-2-yl)methanamine hydrochloride.
To confidently release a High-Purity Pharma Grade batch, the analytical methods must be validated according to the ICH Q2(R2) framework, which ensures the procedure is fit for its intended purpose through rigorous testing of specificity, precision, and robustness[4].
Workflow for the analytical validation of (4-Bromothiazol-2-yl)methanamine HCl under ICH Q2(R2).
Self-Validating Experimental Protocols
Protocol A: HPLC-UV Purity and System Suitability
The Causality Behind the Method: Primary amines interact strongly with residual, unendcapped silanols on silica-based stationary phases, causing severe peak tailing. To mitigate this, we employ a low-pH phosphate buffer (pH 3.0). This pH ensures the amine is fully protonated while simultaneously suppressing the ionization of surface silanols, resulting in sharp, symmetrical peaks necessary for accurate integration of trace impurities.
Step-by-Step Methodology:
Mobile Phase Preparation:
Mobile Phase A: 20 mM Potassium phosphate buffer, adjusted to pH 3.0 with orthophosphoric acid.
Mobile Phase B: HPLC-grade Acetonitrile.
Standard Preparation: Dissolve the reference standard in a diluent of 80:20 Water:Acetonitrile to yield a concentration of 0.5 mg/mL. Note: Avoid pure organic diluents to prevent sample solvent effects (peak splitting) upon injection.
Chromatographic Conditions:
Column: C18, 150 x 4.6 mm, 3 µm particle size.
Gradient: 5% B to 90% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
System Suitability (The Self-Validating Step): According to modernized USP chromatography guidelines, the system must validate its own performance before sample analysis[5].
Requirement 1: The tailing factor (
T
) for the main peak must be
≤1.5
.
Requirement 2: The Relative Standard Deviation (RSD) of the peak area from 5 replicate injections of the standard must be
≤2.0%
. If these criteria fail, the run is automatically aborted, preventing the generation of untrustworthy data.
Protocol B: Orthogonal Structural Validation via NMR
The Causality Behind the Method: HPLC-UV only confirms chromatographic purity; it cannot identify co-eluting isobaric impurities. We must orthogonally verify the structure. The thiazole ring proton (H-5) is highly sensitive to its substitution pattern. By integrating the H-5 peak, we create an internal check against the HPLC purity data.
Step-by-Step Methodology:
Sample Preparation: Dissolve 10 mg of the sample in 0.6 mL of DMSO-d6. DMSO is chosen because it clearly resolves the exchangeable amine protons (
−NH3+
) which would otherwise exchange and disappear in protic solvents like D2O or MeOD.
Acquisition: Acquire a 1H NMR spectrum at 400 MHz or higher.
Interpretation & Validation:
Look for the sharp singlet of the thiazole H-5 proton around 7.6 - 7.8 ppm.
Look for the methylene protons (
−CH2−
) around 4.2 - 4.4 ppm.
Look for the broad amine hydrochloride signal (
−NH3+
) around 8.5 - 9.0 ppm.
Self-Validation: The integration ratio of the H-5 proton to the methylene protons must be exactly 1:2. Any deviation indicates contamination by a regioisomer (e.g., 5-bromothiazole), triggering a failure investigation.
References
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
Optimization of species-selective reversible proteasome inhibitors for the treatment of malaria. National Institutes of Health (NIH) / PMC. Available at:[Link]
2-Aminomethylene-5-sulfonylthiazole Inhibitors of Lysyl Oxidase (LOX) and LOXL2 Show Significant Efficacy in Delaying Tumor Growth. National Institutes of Health (NIH) / PMC. Available at:[Link]
(4-Bromothiazol-2-yl)methanamine hydrochloride 95% | AiFChem, an Xtalpi Company. BuyChemJapan. Available at:[Link]
Personal protective equipment for handling (4-Bromothiazol-2-yl)methanamine hydrochloride
As a Senior Application Scientist, I have designed this comprehensive guide to bridge the gap between standard Safety Data Sheet (SDS) documentation and real-world laboratory execution. Handling (4-Bromothiazol-2-yl)meth...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have designed this comprehensive guide to bridge the gap between standard Safety Data Sheet (SDS) documentation and real-world laboratory execution. Handling (4-Bromothiazol-2-yl)methanamine hydrochloride requires more than just reading hazard codes; it demands an understanding of the causality behind each safety measure.
Every protocol described below is structured as a self-validating system—meaning each operational step inherently verifies the safety and integrity of the preceding one, ensuring a secure environment for researchers and drug development professionals.
Chemical Profile and Hazard Assessment
(4-Bromothiazol-2-yl)methanamine hydrochloride (CAS: 1207175-70-9) is a halogenated heterocyclic amine salt frequently utilized as a building block in medicinal chemistry. As a hydrochloride salt, it typically presents as a crystalline solid. Handling this compound requires strict adherence to safety protocols due to its specific hazard profile[1].
Table 1: Physicochemical Properties and Hazard Classification
Property / Hazard
Description / Value
Causality / Operational Implication
CAS Number
1207175-70-9
Unique identifier for safety tracking and inventory management.
Physical State
Solid (Crystalline powder)
Prone to aerosolization (dust formation) during weighing and transfer.
Must be handled exclusively within a certified chemical fume hood.
Personal Protective Equipment (PPE) Matrix: The Causality of Protection
PPE is not merely a compliance checklist; it is a targeted barrier system designed against specific physicochemical threats.
Hand Protection: Use nitrile gloves (minimum thickness: 0.11 mm) for routine handling of the solid.
Causality: Nitrile provides excellent resistance to solid amine hydrochlorides and prevents dermal contact (H315)[1]. However, if handling the compound in organic solvents (e.g., DMSO, DMF), double-gloving is required. Solvents act as chemical carriers, rapidly driving the brominated compound through the glove matrix.
Eye Protection: Snug-fitting chemical safety goggles (EN 166 or ANSI Z87.1 compliant).
Causality: Standard safety glasses with side shields are insufficient against fine, airborne dust particles that cause severe eye irritation (H319)[1].
Respiratory Protection: When handled outside a fume hood (which is strictly discouraged), a half-mask respirator with P3 (or N95/N100) particulate filters is mandatory.
Causality: The solid powder can easily aerosolize during transfer, leading to acute respiratory tract irritation (H335)[1].
Body Protection: A flame-retardant, fully buttoned lab coat with tight-fitting cuffs to prevent powder from settling on forearms.
Operational Workflow: Safe Handling Protocol
To ensure a self-validating system, every step of the handling process incorporates a verification check.
Step-by-Step Methodology: Safe Weighing and Transfer
Preparation Check: Verify that the chemical fume hood has an active face velocity of 80–100 feet per minute (fpm). Do not proceed if the alarm is sounding.
PPE Donning: Equip your lab coat, safety goggles, and double nitrile gloves.
Static Mitigation: Amine hydrochloride powders often hold a static charge, causing them to "jump" from spatulas and contaminate surfaces. Use an anti-static gun (ionizer) on the weighing boat and spatula before dispensing.
Dispensing: Slowly open the reagent bottle inside the fume hood. Use a clean, dry stainless steel or PTFE-coated spatula to transfer the required mass into the weighing boat.
Transfer Validation: If transferring to a reaction vessel outside the hood, you must cap the vial or seal the weighing boat inside the hood before moving it.
Decontamination: Wipe down the balance and hood surface with a damp paper towel (water is highly effective for dissolving hydrochloride salts) to capture any residual dust. Dispose of the towel as hazardous solid waste.
Operational workflow for safely handling (4-Bromothiazol-2-yl)methanamine hydrochloride.
Emergency Response and Spill Management
In the event of a spill, immediate and methodical action is required to prevent exposure and cross-contamination.
Step-by-Step Methodology: Solid Spill Recovery
Evacuate and Assess: If the spill occurs outside a fume hood, instruct personnel to step back immediately. Assess the volume of the spill.
Ventilate: Ensure room ventilation is active. Do not open doors or windows if it creates drafts that could further disperse the powder.
Don Emergency PPE: Upgrade to a particulate respirator (N95/P3) if the spill is extensive and airborne.
Containment (No Sweeping): Causality: Dry sweeping generates hazardous aerosols. Instead, gently cover the spill with damp paper towels. The moisture prevents aerosolization and begins dissolving the salt.
Collection: Carefully scoop the damp towels and the suspended solid into a compatible, sealable hazardous waste container using a plastic scoop.
Secondary Cleaning: Wash the spill area thoroughly with soap and water to remove any residual acidic salt, validating the clean-up with a visual inspection.
Decision tree for managing spills of (4-Bromothiazol-2-yl)methanamine hydrochloride.
Disposal and Waste Management Plan
Proper disposal is critical for environmental compliance and laboratory safety. Similar to other brominated thiazole derivatives[2], strict segregation is required.
Solid Waste: Any contaminated consumables (gloves, weighing boats, paper towels) must be disposed of in a designated solid hazardous waste bin.
Liquid Waste (Aqueous): If the compound is dissolved in water, the resulting solution will be slightly acidic due to the hydrochloride salt. It must be collected in an aqueous hazardous waste carboy.
Liquid Waste (Organic): Solutions containing this compound in organic solvents must be segregated into Halogenated Organic Waste containers.
Causality: The bromine atom on the thiazole ring classifies this as a halogenated compound. Mixing halogenated waste with non-halogenated waste can lead to dangerous exothermic reactions in the waste carboy and incurs highly expensive disposal penalties for the facility.